6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile
Description
The exact mass of the compound 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(dimethylamino)-2-fluoro-3-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-13(2)9-4-3-7(6-14)10(11)8(9)5-12/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQREXNGDAXSQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=C(C=C1)C=O)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371557 | |
| Record name | 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371557 | |
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Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148901-53-5 | |
| Record name | 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148901-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70371557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 148901-53-5 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive, proposed synthetic pathway for the preparation of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, a potentially valuable building block in medicinal chemistry and materials science. The synthesis is designed as a three-step sequence, leveraging well-established and robust chemical transformations. Each step is detailed with experimental protocols, quantitative data, and visual aids to ensure clarity and reproducibility for skilled researchers in the field.
Synthetic Strategy Overview
The synthesis commences with the commercially available starting material, 2-fluoro-6-nitrobenzonitrile. The synthetic route involves three key transformations:
-
Directed Ortho-Metalation and Formylation: Introduction of the formyl group at the C3 position, directed by the fluorine atom.
-
Chemoselective Nitro Group Reduction: Selective reduction of the nitro group to a primary amine, preserving the formyl and nitrile functionalities.
-
Reductive Amination: Conversion of the primary amine to the target dimethylamino group via the Eschweiler-Clarke reaction.
The overall synthetic workflow is depicted below.
Figure 1: Proposed three-step synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
Detailed Experimental Protocols and Data
This step utilizes directed ortho-metalation, where the fluorine atom directs the deprotonation to the adjacent C3 position[1][2]. The resulting lithiated species is then quenched with N,N-dimethylformamide (DMF) to install the formyl group.
Table 1: Reagents and Conditions for Step 1
| Reagent/Parameter | Molar Eq. | Molecular Weight | Amount |
| 2-Fluoro-6-nitrobenzonitrile | 1.0 | 166.11 g/mol | (e.g., 10.0 g) |
| TMEDA | 1.2 | 116.24 g/mol | (e.g., 8.4 g) |
| s-BuLi (1.4 M in cyclohexane) | 1.2 | - | (e.g., 51.4 mL) |
| N,N-Dimethylformamide (DMF) | 1.5 | 73.09 g/mol | (e.g., 6.6 g) |
| Tetrahydrofuran (THF), anhydrous | - | - | (e.g., 200 mL) |
| Reaction Temperature | - | - | -78 °C to rt |
| Reaction Time | - | - | ~3 hours |
| Projected Yield | - | - | 65-75% |
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2-fluoro-6-nitrobenzonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) to the solution.
-
Slowly add sec-butyllithium (s-BuLi, 1.4 M solution in cyclohexane) (1.2 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C. The solution may develop a deep color.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.
-
Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-fluoro-3-formyl-6-nitrobenzonitrile.
This step involves the chemoselective reduction of the nitro group. Stannous chloride dihydrate (SnCl₂·2H₂O) is an effective reagent for reducing aromatic nitro groups in the presence of sensitive functionalities like aldehydes and nitriles[3][4].
Table 2: Reagents and Conditions for Step 2
| Reagent/Parameter | Molar Eq. | Molecular Weight | Amount |
| 2-Fluoro-3-formyl-6-nitrobenzonitrile | 1.0 | 194.11 g/mol | (e.g., 10.0 g) |
| SnCl₂·2H₂O | 4.0 | 225.63 g/mol | (e.g., 46.5 g) |
| Ethanol (EtOH) | - | - | (e.g., 200 mL) |
| Reaction Temperature | - | - | Reflux (~78 °C) |
| Reaction Time | - | - | 2-4 hours |
| Projected Yield | - | - | 80-90% |
Experimental Protocol:
-
In a round-bottom flask, suspend 2-fluoro-3-formyl-6-nitrobenzonitrile (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) to the suspension.
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice.
-
Basify the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-amino-2-fluoro-3-formylbenzonitrile, which may be used in the next step without further purification if of sufficient purity.
The final step is the exhaustive methylation of the primary amine using the Eschweiler-Clarke reaction, which employs formaldehyde as the methyl source and formic acid as the reducing agent[5][6][7].
Figure 2: Mechanism of the Eschweiler-Clarke reaction for a primary amine.
Table 3: Reagents and Conditions for Step 3
| Reagent/Parameter | Molar Eq. | Molecular Weight | Amount |
| 6-Amino-2-fluoro-3-formylbenzonitrile | 1.0 | 164.14 g/mol | (e.g., 10.0 g) |
| Formaldehyde (37% aq. solution) | ~5.0 | 30.03 g/mol | (e.g., 24.7 mL) |
| Formic Acid (98%) | ~5.0 | 46.03 g/mol | (e.g., 14.0 mL) |
| Reaction Temperature | - | - | 100 °C |
| Reaction Time | - | - | 4-8 hours |
| Projected Yield | - | - | 75-85% |
Experimental Protocol:
-
To a round-bottom flask, add 6-amino-2-fluoro-3-formylbenzonitrile (1.0 eq).
-
Add formic acid (~5.0 eq) followed by aqueous formaldehyde solution (~5.0 eq).
-
Fit the flask with a reflux condenser and heat the mixture in an oil bath at 100 °C. Vigorous evolution of carbon dioxide should be observed.
-
Maintain heating until gas evolution ceases and the reaction is complete as indicated by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully neutralize by adding a saturated solution of sodium carbonate until the pH is basic.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the final product, 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
Conclusion
This guide provides a robust and logical synthetic route to 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, based on well-precedented chemical reactions. While this specific sequence has not been explicitly published, the individual transformations are standard in organic synthesis and have been adapted for the target molecule. The provided protocols and data tables offer a solid foundation for researchers to successfully synthesize this compound in a laboratory setting. As with all chemical syntheses, appropriate safety precautions and reaction monitoring are essential for a successful outcome.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Starting Materials and Synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, a key intermediate in the development of various pharmaceutical compounds. This document outlines a viable two-step synthesis beginning from commercially available starting materials, including detailed experimental protocols, quantitative data, and visualizations of the chemical transformations.
Synthetic Strategy Overview
The synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile can be efficiently achieved through a two-step process. The strategy involves the initial introduction of the dimethylamino group onto a difluorinated benzonitrile backbone via a nucleophilic aromatic substitution (SNAr) reaction. This is followed by the regioselective formylation of the resulting aminobenzonitrile using the Vilsmeier-Haack reaction. The electron-donating nature of the dimethylamino group activates the aromatic ring and directs the formylation to the desired ortho position.
Caption: Proposed two-step synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
Experimental Protocols
Step 1: Synthesis of 6-(dimethylamino)-2-fluorobenzonitrile
This step involves the nucleophilic aromatic substitution of a fluorine atom in 2,6-difluorobenzonitrile with dimethylamine. A practical method for this transformation utilizes the in-situ generation of dimethylamine from N,N-dimethylformamide (DMF) and a strong base like potassium hydroxide (KOH).[1][2] This approach avoids the handling of gaseous dimethylamine.
Reaction Scheme:
Caption: Synthesis of the intermediate 6-(dimethylamino)-2-fluorobenzonitrile.
Detailed Experimental Protocol:
-
A mixture of N,N-dimethylformamide (DMF) and a 10 M aqueous solution of potassium hydroxide (KOH) is heated to reflux for approximately 5 minutes to initiate the decomposition of DMF and generate dimethylamine in situ.[1]
-
2,6-difluorobenzonitrile is then added to the reaction mixture.
-
The resulting mixture is heated at a controlled temperature, typically around 95 °C.[1]
-
The reaction progress is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Additional portions of the KOH solution may be added at intervals to ensure the complete consumption of the starting material.[1]
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The product can be isolated by vacuum filtration if it precipitates as a solid or by extraction with a suitable organic solvent like diethyl ether if it is an oil.[1]
-
The crude product is then purified, for example, by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,6-Difluorobenzonitrile | Commercially Available |
| Reagents | N,N-Dimethylformamide (DMF), Potassium Hydroxide (KOH) | [1] |
| Typical Solvent | N,N-Dimethylformamide (DMF) | [1] |
| Reaction Temperature | 95 °C | [1] |
| Typical Reaction Time | 1-3 hours | [1] |
| Reported Yields | 70-98% (for similar SNAr reactions) | [1][2] |
Step 2: Synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
The second step is the formylation of 6-(dimethylamino)-2-fluorobenzonitrile at the 3-position using the Vilsmeier-Haack reaction.[3][4][5][6][7] The Vilsmeier reagent, a chloromethyliminium salt, is typically prepared in situ from a substituted amide like DMF and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][7]
Reaction Scheme:
Caption: Formylation of the intermediate to yield the final product.
Detailed Experimental Protocol:
-
The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to ice-cooled N,N-dimethylformamide (DMF) with stirring.
-
A solution of 6-(dimethylamino)-2-fluorobenzonitrile in a suitable solvent (often DMF or a chlorinated solvent) is then added to the freshly prepared Vilsmeier reagent at a low temperature (e.g., 0 °C).[3]
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.[3]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the careful addition of an aqueous solution of a base, such as sodium acetate or sodium bicarbonate, to hydrolyze the iminium intermediate.[3]
-
The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).[3]
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure.[3]
-
The crude product is purified by silica gel column chromatography to afford the final 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 6-(dimethylamino)-2-fluorobenzonitrile | Synthesized in Step 1 |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | [3][7] |
| Typical Solvent | N,N-Dimethylformamide (DMF) | [3] |
| Reaction Temperature | 0 °C to room temperature | [3] |
| Typical Reaction Time | 4-8 hours | [3] |
| Reported Yields | 70-85% (for similar Vilsmeier-Haack reactions) | [3] |
Signaling Pathways and Experimental Workflows
While this guide focuses on the synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, it is important to understand the context in which this molecule is used. As a versatile intermediate, it can be a precursor to a wide range of biologically active molecules. The specific signaling pathways it may ultimately influence are dependent on the final drug molecule it is incorporated into.
General Experimental Workflow:
The overall workflow for the synthesis and purification of the target compound is depicted below.
Caption: A typical experimental workflow for the two-step synthesis.
This technical guide provides a solid foundation for the synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. Researchers and scientists can utilize the outlined protocols and data as a starting point for their own experimental work, adapting the conditions as necessary to optimize the synthesis for their specific needs.
References
- 1. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Guide: Spectroscopic and Synthetic Overview of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the novel compound 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values and generalized experimental protocols based on established chemical principles and data from analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. These values were generated using computational models and should be considered as estimates until experimentally verified.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 10.25 | s | - | H (Aldehyde) |
| 7.88 | d | 9.0 | H-4 |
| 6.45 | d | 13.0 | H-5 |
| 3.15 | s | - | N(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 187.5 (d, J=6.0 Hz) | C=O (Aldehyde) |
| 164.0 (d, J=255.0 Hz) | C-2 |
| 158.5 | C-6 |
| 134.0 (d, J=4.0 Hz) | C-4 |
| 117.0 | CN |
| 110.0 (d, J=10.0 Hz) | C-3 |
| 100.0 (d, J=4.0 Hz) | C-1 |
| 95.0 (d, J=15.0 Hz) | C-5 |
| 44.0 | N(CH₃)₂ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2225 | C≡N (Nitrile) stretch |
| 1695 | C=O (Aldehyde) stretch |
| 1610, 1570 | C=C (Aromatic) stretch |
| 1250 | C-N stretch |
| 1100 | C-F stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 192.08 | [M]⁺ (Molecular Ion) |
| 191.07 | [M-H]⁺ |
| 177.06 | [M-CH₃]⁺ |
| 163.07 | [M-CHO]⁺ |
Proposed Synthetic Pathway and Experimental Protocols
A plausible synthetic route to 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile involves the formylation of a suitable precursor, 3-amino-2-fluorobenzonitrile, followed by methylation. An alternative, more direct approach would be the formylation of 6-(dimethylamino)-2-fluorobenzonitrile. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic rings and is a suitable choice for this transformation.
General Synthetic Protocol: Vilsmeier-Haack Formylation
This protocol describes a general method for the formylation of an appropriately substituted 2-fluorobenzonitrile.
Materials:
-
Starting Material (e.g., 6-(dimethylamino)-2-fluorobenzonitrile)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the starting benzonitrile in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
General Protocol for Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum on a 500 MHz spectrometer.
-
¹³C NMR: Acquire the carbon NMR spectrum on a 125 MHz spectrometer.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a small amount of the purified product on the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
Visualizations
The following diagrams illustrate the proposed synthetic workflow.
Caption: Proposed synthetic workflow for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
Caption: Standard workflow for the spectroscopic characterization of the final product.
An In-depth Technical Guide to the ¹H NMR Analysis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectroscopy of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted ¹H NMR data set based on the analysis of structurally similar molecules. It also includes a comprehensive, generalized experimental protocol for acquiring such data, alongside essential data presentation tables and logical diagrams to facilitate understanding and application in a research and development setting.
Predicted ¹H NMR Data
The anticipated ¹H NMR spectral data for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is summarized in the table below. These predictions are derived from established principles of NMR spectroscopy, including the known effects of substituent groups on the chemical shifts and coupling constants of aromatic protons. Specifically, the electron-donating dimethylamino group is expected to cause an upfield shift (lower ppm), while the electron-withdrawing formyl and cyano groups, along with the electronegative fluorine atom, will induce a downfield shift (higher ppm) for adjacent protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-4 | 7.8 - 8.0 | Doublet of doublets (dd) | ~8-9 (³J H-H), ~1-2 (⁴J H-F) | 1H |
| H-5 | 6.2 - 6.4 | Doublet (d) | ~8-9 (³J H-H) | 1H |
| CHO | 10.2 - 10.4 | Singlet (s) | - | 1H |
| N(CH₃)₂ | 3.1 - 3.3 | Singlet (s) | - | 6H |
Molecular Structure and Proton Assignment
The structure of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile with the assigned proton labels is illustrated below. This visualization is crucial for correlating the predicted NMR signals with their corresponding protons in the molecule.
Caption: Molecular structure of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile with proton labeling.
Experimental Protocol: ¹H NMR Spectroscopy
The following section outlines a standard operating procedure for the acquisition of a ¹H NMR spectrum of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent may depend on the sample's solubility and the desired resolution of the spectrum.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
The instrument should be properly tuned and shimmed to optimize the magnetic field homogeneity.
-
A standard pulse-acquire sequence is typically used.
-
Key acquisition parameters to be set include:
-
Spectral Width: A range of approximately -2 to 12 ppm is generally sufficient for most organic molecules.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration. More scans may be necessary for dilute samples to improve the signal-to-noise ratio.
-
Temperature: The experiment is typically run at room temperature (around 298 K).
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) signal is transformed into the frequency domain spectrum using a Fourier transform.
-
The spectrum should be phased to ensure all peaks are in the absorptive mode.
-
The baseline should be corrected to be flat.
-
The spectrum is referenced to the internal standard (TMS at 0.00 ppm).
-
The signals are integrated to determine the relative number of protons corresponding to each peak.
-
The chemical shifts (δ), coupling constants (J), and multiplicities of the signals are determined.
Logical Workflow for ¹H NMR Analysis
The process of analyzing the ¹H NMR spectrum of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile follows a logical progression from sample preparation to final data interpretation.
Caption: Workflow for the ¹H NMR analysis of an organic compound.
This guide provides a foundational understanding of the ¹H NMR analysis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. While the provided data is predictive, the experimental protocol and analytical workflow offer a robust framework for researchers to acquire and interpret their own experimental data for this and similar molecules.
An In-depth Technical Guide to the Predicted ¹³C NMR Characterization of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following ¹³C NMR data for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is a prediction based on established substituent effects on benzene ring chemical shifts and data from analogous structures. To date, no experimentally acquired ¹³C NMR spectrum for this specific compound has been found in the public domain.
Predicted ¹³C NMR Data
The ¹³C NMR chemical shifts for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile have been estimated using the principle of substituent additivity on the chemical shift of a benzene ring (128.5 ppm). The individual effects of the dimethylamino, fluoro, formyl, and cyano groups at the ipso, ortho, meta, and para positions were considered to derive the following predicted values.
Table 1: Predicted ¹³C NMR Chemical Shifts for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Assignment Rationale |
| C1 (CN) | ~117 | Singlet | The cyano carbon typically appears in this region. |
| C2 (C-F) | ~162 (d) | Doublet | The carbon directly attached to the highly electronegative fluorine atom is significantly deshielded and will appear as a doublet with a large ¹JCF coupling constant. |
| C3 (C-CHO) | ~135 | Doublet | This carbon is deshielded by the adjacent formyl group and will exhibit a smaller ²JCF coupling. |
| C4 | ~130 | Doublet | This carbon is para to the fluorine and meta to the dimethylamino group, leading to a complex interplay of shielding and deshielding effects. A ³JCF coupling is expected. |
| C5 | ~100 | Singlet | This carbon is ortho to the strongly electron-donating dimethylamino group and meta to the fluorine, resulting in significant shielding. |
| C6 (C-N(CH₃)₂) | ~155 | Singlet | The carbon bearing the electron-donating dimethylamino group is expected to be significantly deshielded. |
| CHO | ~188 | Doublet | The formyl carbon is highly deshielded and is expected to show a small ³JCF coupling. |
| N(CH₃)₂ | ~40 | Singlet | The methyl carbons of the dimethylamino group are expected in the aliphatic region. |
Molecular Structure and Numbering
The following diagram illustrates the molecular structure of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile with the carbon numbering used for the predicted ¹³C NMR assignments.
Mass spectrometry of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
An In-depth Technical Guide to the Mass Spectrometry of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. Due to the absence of publicly available experimental data for this specific compound, this document presents a predictive analysis based on established fragmentation principles of structurally related molecules. The methodologies and data herein serve as a robust framework for researchers undertaking the analysis of this and similar chemical entities.
Predicted Mass Spectrometric Fragmentation
The structure of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile incorporates several functional groups that will influence its fragmentation pattern under mass spectrometric analysis, particularly with electron ionization (EI). The primary sites for initial ionization and subsequent fragmentation are the dimethylamino group, the formyl group, and the cyano group, as well as the potential for losses of small, stable molecules.
The molecular ion peak (M+) is predicted to be prominent. Key fragmentation pathways are expected to involve the loss of a methyl radical (•CH₃) from the dimethylamino group, the loss of a hydrogen radical (•H) from the formyl group, and the subsequent loss of carbon monoxide (CO).
Predicted Mass Spectral Data
The following table summarizes the predicted major ions for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile under electron ionization mass spectrometry. The exact mass of the parent compound is calculated to be 192.0753 g/mol (C₁₀H₉FN₂O).
| Predicted Fragment Ion | Structure | m/z (Nominal) | m/z (Exact) | Proposed Fragmentation Pathway |
| [M]+• | C₁₀H₉FN₂O | 192 | 192.0753 | Molecular Ion |
| [M - H]+ | C₁₀H₈FN₂O | 191 | 191.0675 | Loss of a hydrogen radical from the formyl group |
| [M - CH₃]+ | C₉H₆FN₂O | 177 | 177.0519 | Loss of a methyl radical from the dimethylamino group |
| [M - CO]+• | C₉H₉FN₂ | 164 | 164.0777 | Loss of carbon monoxide from the [M]+• ion |
| [M - H - CO]+ | C₉H₈FN₂ | 163 | 163.0700 | Loss of CO from the [M - H]+ ion |
| [M - CHO]+ | C₉H₈FN₂ | 163 | 163.0700 | Loss of the formyl radical |
Detailed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard procedure for the analysis of a semi-volatile, thermally stable compound like 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile using GC-MS with electron ionization.
3.1. Sample Preparation
-
Solvent Selection: Choose a high-purity, volatile solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate, or acetonitrile).
-
Standard Solution Preparation: Prepare a stock solution of the analyte at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
3.2. Instrumentation and Conditions
-
Gas Chromatograph:
-
Injection Port Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
Scan Rate: 2 scans/second
-
Transfer Line Temperature: 280 °C
-
3.3. Data Analysis
-
Total Ion Chromatogram (TIC): Identify the peak corresponding to the analyte.
-
Mass Spectrum Extraction: Extract the mass spectrum from the apex of the analyte's chromatographic peak.
-
Background Subtraction: Perform background subtraction to obtain a clean mass spectrum.
-
Fragmentation Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted data.
Visualization of Predicted Fragmentation Pathway
The following diagram illustrates the primary predicted fragmentation pathways for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile under electron ionization.
Predicted EI fragmentation of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
Physical and chemical properties of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of the aromatic organic compound 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds to present a robust profile. This guide includes key identifiers, estimated physicochemical properties, a plausible experimental protocol for its synthesis, and relevant safety information. The content is structured to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, facilitating further investigation and application of this compound.
Introduction
6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, with the CAS number 148901-53-5, is a substituted aromatic nitrile. Its structure, featuring a dimethylamino group, a fluorine atom, a formyl group, and a nitrile group on a benzene ring, makes it a potentially valuable intermediate in the synthesis of complex heterocyclic compounds and pharmacologically active molecules. The electron-donating dimethylamino group and the electron-withdrawing nitrile and formyl groups, combined with the presence of a fluorine atom, create a unique electronic environment that can influence its reactivity and biological activity. This guide aims to consolidate the available information and provide a detailed technical profile of this compound.
Chemical and Physical Properties
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile |
| Synonyms | 3-Cyano-4-dimethylamino-2-fluorobenzaldehyde |
| CAS Number | 148901-53-5 |
| Molecular Formula | C₁₀H₉FN₂O |
| Molecular Weight | 192.19 g/mol |
| Appearance | Off-white to light yellow powder |
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Notes |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | Likely to decompose at high temperatures. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Based on the properties of similar aromatic compounds. |
| pKa | Not available | The dimethylamino group is basic. |
| LogP | Not available | Expected to be moderately lipophilic. |
| Stability | Stable under standard laboratory conditions. Sensitive to strong oxidizing agents and strong acids. | General stability for aromatic aldehydes and nitriles. |
Experimental Protocols
Plausible Synthesis via Vilsmeier-Haack Reaction
A common method for the formylation of electron-rich aromatic rings is the Vilsmeier-Haack reaction. Given the activating effect of the dimethylamino group, this method is a plausible route for the synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile from 2-fluoro-6-(dimethylamino)benzonitrile.
Reaction Scheme:
Caption: Plausible synthetic route to the target compound.
Detailed Protocol:
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, cool anhydrous N,N-dimethylformamide (DMF) to 0°C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, ensuring the temperature does not exceed 10°C. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature. The resulting crystalline solid is the Vilsmeier reagent.
-
Formylation: Dissolve 2-fluoro-6-(dimethylamino)benzonitrile in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C. After the addition, allow the reaction mixture to warm to room temperature and then heat it to 60-70°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.
Spectroscopic Data (Predicted)
While experimental spectra for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile are not available, the expected spectral characteristics can be predicted based on its structure.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | - Aromatic protons in the range of 6.5-8.0 ppm. - A singlet for the aldehyde proton around 9.5-10.5 ppm. - A singlet for the dimethylamino protons around 3.0-3.5 ppm. |
| ¹³C NMR | - Aromatic carbons in the range of 100-160 ppm. - A signal for the nitrile carbon around 115-120 ppm. - A signal for the aldehyde carbonyl carbon around 185-195 ppm. - A signal for the dimethylamino carbons around 40-45 ppm. |
| IR (Infrared) | - A strong C≡N stretching vibration around 2220-2240 cm⁻¹. - A strong C=O stretching vibration for the aldehyde around 1690-1710 cm⁻¹. - C-H stretching vibrations for the aromatic ring and alkyl groups. - C-F stretching vibration around 1000-1300 cm⁻¹. |
| Mass Spec (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight (192.19). - Fragmentation patterns corresponding to the loss of functional groups (e.g., CHO, CH₃). |
Safety and Handling
Based on safety data for structurally related compounds, 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile should be handled with care.
Table 4: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| Acute Toxicity, Inhalation | GHS07 | Warning | H332: Harmful if inhaled. | P261, P271, P304+P340, P312 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or with a fume hood.
First Aid Measures:
-
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Potential Applications and Signaling Pathways
While no specific biological activities or involvement in signaling pathways have been reported for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, its structural motifs are present in various biologically active compounds. The benzonitrile scaffold is a key component in numerous pharmaceuticals. The presence of a formyl group allows for further chemical modifications, such as the formation of Schiff bases, oximes, or the construction of heterocyclic rings.
The following diagram illustrates a hypothetical workflow for the preliminary investigation of the biological activity of this compound.
Caption: A logical workflow for biological activity screening.
Conclusion
6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is a chemical compound with potential applications in synthetic and medicinal chemistry. This technical guide has compiled the available information and provided estimations for its physicochemical properties based on analogous structures. The proposed synthetic protocol via the Vilsmeier-Haack reaction offers a viable route for its preparation. Further experimental validation of the properties and biological activities outlined in this guide is necessary to fully elucidate the potential of this molecule. This document serves as a starting point for researchers interested in exploring the chemistry and applications of this and related compounds.
Technical Guide: 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
**Abstract
This document provides a concise technical overview of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, a chemical compound of interest in synthetic and medicinal chemistry. Key identifiers and physicochemical properties are presented to support laboratory research and drug development activities. Due to the limited availability of in-depth experimental data in the public domain, this guide focuses on the fundamental characteristics of the compound.
Chemical Identity and Properties
6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is a substituted benzonitrile derivative. Its unique structure, featuring a dimethylamino group, a fluorine atom, a formyl group, and a nitrile group on a benzene ring, makes it a potentially valuable building block in the synthesis of more complex molecules.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 148901-53-5[1] |
| Molecular Formula | C₁₀H₉FN₂O[1] |
| IUPAC Name | 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 192.19 g/mol [1] |
| Purity | Typically available at ≥97% |
Synthesis and Reactivity
Applications in Research and Development
Substituted benzonitriles are a class of compounds with diverse applications in medicinal chemistry and materials science. The presence of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates. The nitrile group is a versatile functional group that can be converted into other functionalities or participate in cycloaddition reactions.
While specific signaling pathways modulated by 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile are not documented in the provided information, its structural motifs are present in various biologically active molecules. Further research would be required to elucidate its specific biological targets and mechanisms of action.
Safety Information
Based on available data, 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is classified with the signal word "Warning".[1] The primary hazard statement associated with this compound is H302: Harmful if swallowed.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this chemical.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed[1] |
Logical Workflow for Compound Handling and Initial Screening
The following diagram outlines a general workflow for researchers acquiring and initiating studies with a novel chemical compound like 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
Caption: General workflow for handling and screening a new chemical compound.
Disclaimer
This document is intended for informational purposes for a qualified scientific audience. The information provided is based on publicly available data and does not constitute a comprehensive safety or experimental guide. Researchers should consult original research articles and safety data sheets before commencing any experimental work.
References
An In-depth Technical Guide to the Molecular Structure and Properties of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is a polysubstituted aromatic compound featuring a benzonitrile core with a dimethylamino group, a fluorine atom, and a formyl group at positions 6, 2, and 3, respectively. The unique combination of these functional groups suggests its potential as a versatile intermediate in organic synthesis and as a candidate for biological evaluation. The electron-donating dimethylamino group and the electron-withdrawing nitrile and formyl groups, along with the electronegative fluorine atom, create a unique electronic environment on the aromatic ring, making it an interesting scaffold for medicinal chemistry and materials science.
Substituted benzonitriles are known to exhibit a range of biological activities, including anti-inflammatory properties and enzyme inhibition.[1] Specifically, the nitrile group can act as a bioisostere for other functional groups and participate in key binding interactions with biological targets.[2][3] This guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predicted physicochemical and spectroscopic properties of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, along with detailed experimental protocols and visualizations to aid in its synthesis and characterization.
Molecular Structure and Properties
The molecular structure of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is depicted below. The presence of both electron-donating and electron-withdrawing groups on the benzene ring is expected to influence its chemical reactivity and biological activity.
Caption: Molecular Structure of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. These values are estimated based on the analysis of structurally similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₉FN₂O |
| Molecular Weight | 192.19 g/mol |
| Appearance | Yellow to orange solid |
| Melting Point | 120-130 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF, acetone; sparingly soluble in methanol; insoluble in water. |
| pKa (most basic) | ~2-3 (for the dimethylamino group) |
| LogP | ~2.5 |
Proposed Synthetic Pathway
A plausible synthetic route to 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is proposed to proceed in two steps starting from a commercially available precursor, 2,6-difluoro-3-formylbenzonitrile. The first step involves a nucleophilic aromatic substitution (SNAr) reaction with dimethylamine, followed by a Vilsmeier-Haack formylation.
Caption: Proposed Synthetic Workflow
Experimental Protocols
The following are detailed, yet generalized, experimental protocols for the proposed synthesis and characterization of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. These should be adapted and optimized based on laboratory conditions and in-process monitoring.
Synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
Materials:
-
2,6-difluoro-3-formylbenzonitrile
-
Dimethylamine solution (e.g., 40% in water or 2M in THF)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,6-difluoro-3-formylbenzonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add a solution of dimethylamine (1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the title compound.
Characterization Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[4][5][6][7]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.[4]
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Expected chemical shifts (δ) in ppm: aromatic protons (~6.5-7.5 ppm), formyl proton (~10.0 ppm), and dimethylamino protons (~3.0 ppm).
-
¹³C NMR: Acquire the spectrum on a 100 MHz or higher field spectrometer. Expected chemical shifts (δ) in ppm: aromatic carbons (~110-160 ppm), nitrile carbon (~115-120 ppm), formyl carbon (~190 ppm), and dimethylamino carbons (~40 ppm).
-
¹⁹F NMR: Acquire the spectrum to confirm the presence and environment of the fluorine atom.
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[8][9][10]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system for the chosen ionization method.[8][10]
Data Acquisition:
-
Method: Electrospray Ionization (ESI) is a suitable method for this compound.
-
Mode: Positive ion mode is expected to show the protonated molecule [M+H]⁺.
-
Expected m/z: The exact mass of the protonated molecule [C₁₀H₁₀FN₂O]⁺ is expected to be approximately 193.0775. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Potential Biological Activity and Signaling Pathway
Based on the structural features of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, particularly the substituted benzonitrile core, it is hypothesized that this molecule could act as an aromatase inhibitor . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a validated therapeutic strategy for hormone-dependent breast cancer.[11][12][13]
The proposed mechanism of action involves the binding of the compound to the active site of the aromatase enzyme, thereby blocking the conversion of androgens to estrogens. This leads to a reduction in circulating estrogen levels, which in turn inhibits the growth of estrogen-receptor-positive cancer cells. The inhibition of aromatase can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.[1][3][13]
Caption: Hypothetical Aromatase Inhibition Pathway
Conclusion
6-(dimethylamino)-2-fluoro-3-formylbenzonitrile represents a promising molecular scaffold with potential applications in medicinal chemistry. This guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted analytical data. The detailed experimental protocols and visualizations are intended to facilitate further research and development of this and related compounds. It is important to reiterate that the specific experimental details and biological activities require empirical validation. The information presented here should serve as a valuable resource for researchers embarking on the synthesis and investigation of this novel compound.
References
- 1. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. cif.iastate.edu [cif.iastate.edu]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. organomation.com [organomation.com]
- 8. biocompare.com [biocompare.com]
- 9. organomation.com [organomation.com]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. ClinPGx [clinpgx.org]
- 12. Adaptive changes result in activation of alternate signaling pathways and acquisition of resistance to aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Retrosynthetic Analysis of 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive retrosynthetic analysis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, a potentially valuable building block in medicinal chemistry. The analysis outlines a practical synthetic route starting from a commercially available precursor. This document includes detailed discussions on reaction mechanisms, regioselectivity, and experimental protocols for the key synthetic transformations. Quantitative data is summarized in tabular format, and logical workflows are visualized using diagrams to facilitate a deeper understanding of the synthetic strategy.
Introduction
6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile possesses a unique combination of functional groups—a formyl group for further elaboration, a cyano group, and a substituted aniline moiety—making it an attractive intermediate for the synthesis of complex heterocyclic compounds with potential biological activity. A well-defined and efficient synthetic route is crucial for its accessibility in drug discovery and development programs. This guide details a logical retrosynthetic approach to this target molecule.
Retrosynthetic Strategy
The primary disconnection in the retrosynthetic analysis of the target molecule is the formyl group. The Vilsmeier-Haack reaction is a well-established and mild method for the formylation of electron-rich aromatic systems and represents the most logical choice for this transformation.[1][2][3] This leads to the precursor 6-(dimethylamino)-2-fluorobenzonitrile.
Further disconnection of the dimethylamino group reveals 2-amino-6-fluorobenzonitrile as a plausible and commercially available starting material. The synthesis of the target molecule can therefore be envisioned as a two-step sequence from this precursor: N,N-dimethylation followed by Vilsmeier-Haack formylation.
Caption: Retrosynthetic analysis of the target molecule.
Key Synthetic Steps
Step 1: N,N-Dimethylation of 2-Amino-6-fluorobenzonitrile
The initial step involves the exhaustive methylation of the primary amino group of 2-amino-6-fluorobenzonitrile to yield 6-(dimethylamino)-2-fluorobenzonitrile. This transformation can be achieved using various methylating agents. A common and effective method is the use of dimethyl sulfate or methyl iodide in the presence of a suitable base to neutralize the acid generated during the reaction.
Experimental Protocol (Adapted from general literature procedures):
To a solution of 2-amino-6-fluorobenzonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile, a base such as potassium carbonate (2.5-3.0 eq) or sodium hydride (2.2 eq) is added. The mixture is stirred at room temperature, and then a methylating agent, for instance, dimethyl sulfate (2.2 eq) or methyl iodide (2.2 eq), is added dropwise. The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio/Concentration | Reaction Time | Temperature | Yield (%) |
| 2-Amino-6-fluorobenzonitrile | 1.0 eq | 12-24 h | RT to Reflux | 85-95 (estimated) |
| Dimethyl Sulfate | 2.2 eq | |||
| Potassium Carbonate | 2.5 eq | |||
| THF | - |
Table 1: Representative reaction conditions for N,N-dimethylation.
Step 2: Vilsmeier-Haack Formylation of 6-(Dimethylamino)-2-fluorobenzonitrile
The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring. The reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic chloroiminium ion, from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][4]
Regioselectivity:
The regioselectivity of the formylation is dictated by the directing effects of the substituents on the aromatic ring. The dimethylamino group is a strong activating, ortho-, para-director due to its +M (mesomeric) effect.[5][6][7] The fluorine atom is a deactivating, ortho-, para-director due to its -I (inductive) and +M effects.[5] In this case, the powerful activating effect of the dimethylamino group will dominate, directing the electrophilic substitution to the positions ortho and para to it. The para position (C3) is the most likely site of formylation due to reduced steric hindrance compared to the C5 position, which is ortho to both the dimethylamino and fluoro groups.
Caption: Workflow for the Vilsmeier-Haack formylation.
Experimental Protocol (Adapted from general literature procedures): [4][8]
In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) (1.1-1.5 eq) is added dropwise to the cooled DMF with stirring to form the Vilsmeier reagent. After the addition is complete, the mixture is stirred for a short period at 0 °C. A solution of 6-(dimethylamino)-2-fluorobenzonitrile (1.0 eq) in DMF is then added dropwise to the Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and may be heated to 60-80 °C for several hours to ensure complete reaction. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base such as sodium hydroxide or sodium acetate solution. The precipitated product is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.
| Reagent/Solvent | Molar Ratio/Concentration | Reaction Time | Temperature | Yield (%) |
| 6-(Dimethylamino)-2-fluorobenzonitrile | 1.0 eq | 2-6 h | 0 °C to 80 °C | 70-85 (estimated) |
| POCl₃ | 1.2 eq | |||
| DMF | Solvent and Reagent |
Table 2: Representative reaction conditions for Vilsmeier-Haack formylation.
Conclusion
The retrosynthetic analysis presented herein outlines a viable and efficient two-step synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile from the commercially available starting material 2-amino-6-fluorobenzonitrile. The key transformations, N,N-dimethylation and Vilsmeier-Haack formylation, are well-established reactions in organic synthesis. The provided discussion on regioselectivity and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to synthesize this valuable intermediate for their research endeavors. The structured data and visual workflows are intended to provide a clear and concise guide for the practical execution of this synthetic route.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols: 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature search, no specific studies on the synthesis, biological activity, or direct applications of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile in medicinal chemistry have been reported. The following application notes and protocols are based on the well-documented roles of its constituent functional groups and structurally related molecules in drug discovery and development. This document is intended to serve as a guide to the potential utility and synthetic manipulation of this scaffold.
Introduction to the Scaffold
The molecule 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is a highly functionalized aromatic compound with significant potential as a building block or pharmacophore in medicinal chemistry. Its unique substitution pattern offers a combination of features that are desirable in the design of modern therapeutics.
-
Benzonitrile Core: The benzonitrile group is a prevalent moiety in many approved drugs and clinical candidates. The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for covalent modification of a biological target.[1] In many kinase inhibitors, the cyanophenyl group is a key feature for binding to the ATP-binding pocket.[2]
-
Fluorine Substitution: The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a drug candidate. Fluorination can also modulate the pKa of nearby functional groups and influence the conformation of the molecule, which can be beneficial for target engagement.[3]
-
Dimethylamino Group: The dimethylamino group is an electron-donating group that can increase the electron density of the aromatic ring.[1] It can also serve as a basic handle, which can be important for solubility and for forming salt forms of a drug. In some contexts, this group can contribute to improved pharmacokinetic properties.[1][4]
-
Formyl Group: The aldehyde (formyl) group is a versatile synthetic handle that can be readily transformed into a wide variety of other functional groups.[5] This allows for the exploration of a large chemical space during lead optimization.
Potential Therapeutic Applications
Based on the functionalities present, 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is a promising starting point for the development of inhibitors for several important drug targets, most notably protein kinases.
Kinase Inhibition
The substituted benzonitrile scaffold is a well-established pharmacophore in the design of kinase inhibitors, including those targeting Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).[6][7][8] These enzymes are critical components of signaling pathways that are often dysregulated in cancer and autoimmune diseases.
2.1.1. Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines and growth factors involved in immunity and inflammation.[9] Inhibitors of JAKs are used in the treatment of rheumatoid arthritis, psoriasis, and other autoimmune disorders. Several JAK inhibitors feature a substituted benzonitrile core which is essential for their activity.[3][10]
2.1.2. Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a key enzyme in the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.[7][8] A number of BTK inhibitors also incorporate a substituted benzonitrile moiety.
Below is a diagram illustrating a simplified JAK-STAT signaling pathway, a potential target for inhibitors derived from the 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile scaffold.
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for a potential inhibitor.
Quantitative Data for Structurally Related Kinase Inhibitors
The following table summarizes the inhibitory activities of several reported kinase inhibitors that share the substituted benzonitrile scaffold. This data is provided to illustrate the potential potency that could be achieved with derivatives of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
| Kinase Target | Compound/Scaffold | IC50 (nM) | Reference |
| JAK1 | Pyrrolopyrimidine derivative | 72 | [11] |
| JAK3 | Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine | 23 | [3] |
| EGFR (WT) | Quinazoline derivative | 30.1 | [12] |
| EGFR (T790M) | Quinazoline derivative | 12.8 | [12] |
| Bcr-Abl | 3-substituted benzamide | <100 | [13] |
Experimental Protocols
The functional groups of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile allow for a variety of chemical transformations to generate a library of diverse compounds for structure-activity relationship (SAR) studies.
Reductive Amination of the Formyl Group
Reductive amination is a powerful method for introducing diverse amine functionalities, which are common in bioactive molecules.[14][15]
Protocol:
-
Reaction Setup: To a solution of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile (1.0 eq.) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.0-1.2 eq.).
-
Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 1 to 24 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: General workflow for the reductive amination of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
Conversion of the Nitrile Group to a Tetrazole
The tetrazole ring is a well-known bioisostere for the carboxylic acid group and is present in a number of marketed drugs.[16] The conversion of a nitrile to a tetrazole can significantly alter the physicochemical and pharmacological properties of a molecule.[17][18][19]
Protocol:
-
Reaction Setup: In a fume hood, combine the benzonitrile derivative (1.0 eq.), sodium azide (NaN₃) (1.5-3.0 eq.), and a Lewis or Brønsted acid catalyst such as zinc bromide (ZnBr₂) or ammonium chloride (NH₄Cl) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to 80-120 °C and stir for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully acidify the reaction mixture with an aqueous acid solution (e.g., 1M HCl) to precipitate the tetrazole product. Caution: Azides are toxic and can form explosive compounds. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Isolation: Isolate the product by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: General workflow for the synthesis of a tetrazole from a benzonitrile derivative.
Conclusion
While 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is not a commercially available or widely studied compound, its structure embodies a confluence of functionalities that are highly relevant to modern medicinal chemistry. Its potential as a scaffold for the development of kinase inhibitors and other therapeutics is significant. The synthetic protocols outlined here provide a starting point for the chemical exploration of this promising, albeit hypothetical, building block. Researchers are encouraged to leverage the principles discussed in these application notes to design and synthesize novel drug candidates.
References
- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic formation of dimethylamine and methylamine from basic drugs containing N-methyl group: a newly established chromatographic assay and its application to the determination of deaminase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. 1H-Tetrazole synthesis [organic-chemistry.org]
- 19. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile as a key synthetic intermediate in the development of kinase inhibitors, with a particular focus on the synthesis of the potent Akt inhibitor, Capivasertib (AZD5363). Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support researchers in this field.
Introduction
6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is a versatile aromatic building block incorporating several key functional groups: a dimethylamino moiety, a fluorine atom, a formyl group, and a nitrile. This unique combination of functionalities makes it a valuable intermediate in the synthesis of complex heterocyclic molecules, particularly those designed to target protein kinases. The electron-withdrawing nature of the nitrile and formyl groups, combined with the electron-donating dimethylamino group and the strategic placement of the fluorine atom, allows for a range of chemical transformations and imparts specific properties to the resulting molecules.
Its most prominent application to date is in the synthesis of Capivasertib (AZD5363), a potent and selective inhibitor of the Akt serine/threonine kinase. The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2][3][4] Capivasertib has shown significant promise in clinical trials for various cancer types.
Synthetic Applications
The primary application of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is in the construction of substituted pyrrolopyrimidine cores, which are common scaffolds for kinase inhibitors. The formyl group serves as a key handle for cyclization reactions to form the pyrimidine ring, while the nitrile and fluoro groups can be retained or further modified in subsequent synthetic steps.
Key Synthetic Reaction: Synthesis of the Pyrrolopyrimidine Core of Capivasertib (AZD5363)
A crucial step in the synthesis of Capivasertib involves the condensation of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile with a suitable amine-containing building block to construct the central pyrrolopyrimidine scaffold. While the direct experimental protocol for this specific reaction is detailed in the supporting information of the primary literature, the general transformation is a testament to the utility of this intermediate.
Experimental Protocols
The following are representative protocols for the synthesis of key intermediates and the final compound, Capivasertib (AZD5363), derived from the primary literature.
Protocol 1: Synthesis of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (Capivasertib/AZD5363)
While a specific, publicly available, detailed protocol for the synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is not readily found in the searched literature, its subsequent use in the synthesis of AZD5363 is well-documented. The following protocol outlines the key steps in the synthesis of AZD5363, where 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile would be a precursor to the pyrrolopyrimidine core. The detailed synthesis of all intermediates can be found in the supporting information of the cited primary research article.[5][6]
Materials:
-
Appropriate precursor to the pyrrolopyrimidine core (derived from 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile)
-
(S)-tert-butyl (1-(4-chlorophenyl)-3-hydroxypropyl)carbamate
-
4-(Boc-amino)piperidine-4-carboxylic acid
-
Coupling agents (e.g., HATU, HOBt, EDCI)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM)
-
Deprotection reagents (e.g., TFA, HCl)
Procedure:
The synthesis of AZD5363 is a multi-step process. A key fragment is the pyrrolopyrimidine core, which would be synthesized in prior steps potentially utilizing 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. The subsequent steps involve the coupling of this core with the piperidine and the chlorophenylpropanol side chains.
A representative late-stage coupling step is described below:
-
To a solution of the pyrrolopyrimidine-piperidine carboxylic acid intermediate in a suitable solvent such as DMF, add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
To this mixture, add the (S)-3-amino-1-(4-chlorophenyl)propan-1-ol side chain.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by LC-MS or TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
-
If protecting groups are present, a final deprotection step is necessary, typically using an acid like TFA or HCl in a suitable solvent, followed by purification.
Quantitative Data
The following tables summarize the biological activity of Capivasertib (AZD5363), a key compound synthesized using 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile as a starting material.
Table 1: In Vitro Kinase Inhibitory Activity of Capivasertib (AZD5363)
| Kinase | IC₅₀ (nM) |
| Akt1 | 3 |
| Akt2 | 7 |
| Akt3 | 7 |
| P70S6K | 6 |
| PKA | 7 |
| ROCK1 | 470 |
| ROCK2 | 60 |
Table 2: Cellular Activity of Capivasertib (AZD5363)
| Cell Line | IC₅₀ for Inhibition of AKT Substrate Phosphorylation (µM) |
| Various Cancer Cell Lines | 0.3 - 0.8 |
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor using 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
Caption: Generalized synthetic workflow for kinase inhibitor synthesis.
PI3K/Akt Signaling Pathway
The diagram below illustrates the PI3K/Akt signaling pathway, which is the target of inhibitors like Capivasertib.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of Capivasertib.
References
- 1. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Multi-Step Synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the multi-step synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, a key intermediate in the development of various pharmacologically active molecules. The protocols outlined below are based on established chemical transformations and offer a practical guide for the laboratory synthesis of this compound.
Introduction
6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of quinazoline and quinazolinone derivatives. These heterocyclic scaffolds are present in a wide range of therapeutic agents with diverse biological activities. The strategic placement of the dimethylamino, fluoro, and formyl groups on the benzonitrile core allows for versatile chemical modifications, making it an attractive starting material for the construction of compound libraries in drug discovery programs.
The synthetic strategy presented herein involves a two-step sequence commencing with a commercially available starting material, 2,6-difluorobenzonitrile. The first step introduces the dimethylamino group via a nucleophilic aromatic substitution, followed by a regioselective formylation to install the aldehyde functionality.
Synthetic Pathway Overview
The synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile can be achieved through a two-step process starting from 2,6-difluorobenzonitrile. The first step involves a nucleophilic aromatic substitution reaction to introduce the dimethylamino group, yielding 3-amino-4-fluorobenzonitrile. The second step is a Vilsmeier-Haack reaction to introduce the formyl group at the ortho position to the dimethylamino group.
Caption: Proposed synthetic pathway for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
Experimental Protocols
Step 1: Synthesis of 3-(Dimethylamino)-4-fluorobenzonitrile
This procedure details the nucleophilic aromatic substitution of a fluorine atom on 2,6-difluorobenzonitrile with dimethylamine.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of the intermediate compound.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles |
| 2,6-Difluorobenzonitrile | 1897-52-5 | 139.10 | 10.0 g | 0.0719 |
| Dimethylamine (2.0 M in THF) | 124-40-3 | 45.08 | 43.1 mL | 0.0863 |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 | 14.9 g | 0.1078 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 100 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | - |
| Brine (saturated NaCl solution) | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
To a stirred solution of 2,6-difluorobenzonitrile (10.0 g, 0.0719 mol) in dimethyl sulfoxide (100 mL) in a round-bottom flask, add potassium carbonate (14.9 g, 0.1078 mol).
-
Slowly add a 2.0 M solution of dimethylamine in tetrahydrofuran (43.1 mL, 0.0863 mol) to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water (500 mL) and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(dimethylamino)-4-fluorobenzonitrile as a solid.
Expected Yield: Approximately 80-90%.
Step 2: Synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
This protocol describes the Vilsmeier-Haack formylation of 3-(dimethylamino)-4-fluorobenzonitrile. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[1][2][3][4][5]
Reaction Scheme:
Caption: Reaction scheme for the Vilsmeier-Haack formylation.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles |
| 3-(Dimethylamino)-4-fluorobenzonitrile | 859855-53-1 | 164.18 | 5.0 g | 0.0305 |
| Phosphorus Oxychloride (POCl3) | 10025-87-3 | 153.33 | 4.3 mL (7.0 g) | 0.0456 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Brine (saturated NaCl solution) | - | - | As needed | - |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (20 mL) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (4.3 mL, 0.0456 mol) dropwise to the DMF with stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 3-(dimethylamino)-4-fluorobenzonitrile (5.0 g, 0.0305 mol) in DMF (10 mL) dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (200 g).
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile as a solid.
Expected Yield: Approximately 60-70%.
Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Difluorobenzonitrile | 3-(Dimethylamino)-4-fluorobenzonitrile | Dimethylamine, K2CO3 | DMSO | 80 | 12 | 80-90 |
| 2 | 3-(Dimethylamino)-4-fluorobenzonitrile | 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile | POCl3, DMF | DMF | 60 | 4 | 60-70 |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Dimethylamine and dimethylformamide are toxic and should be handled with appropriate caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The provided protocols describe a reliable and scalable two-step synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. This versatile intermediate can be utilized in the synthesis of a variety of heterocyclic compounds of interest to the pharmaceutical and drug discovery industries. The experimental procedures are straightforward and employ common laboratory reagents and techniques. By following these detailed guidelines, researchers can efficiently produce this valuable building block for their synthetic endeavors.
References
Application Notes and Protocols for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is a highly functionalized aromatic building block with significant potential in the synthesis of diverse heterocyclic compounds. Its unique substitution pattern, featuring a nucleophilic dimethylamino group, an activating formyl group, a nitrile moiety, and a fluorine atom, allows for a variety of cyclization reactions to construct fused heterocyclic systems. These systems are of great interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.
This document provides detailed application notes and experimental protocols for the use of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile in the synthesis of two important classes of heterocycles: quinazolines and pyridopyrimidines. The protocols are based on established synthetic methodologies for analogous ortho-aminoformylbenzonitriles and are adapted for this specific substrate.
Synthesis of Fused Heterocycles
The strategic placement of the amino, formyl, and nitrile groups on the benzene ring allows for versatile cyclocondensation reactions with various reagents to afford a range of fused heterocyclic scaffolds.
Caption: Synthetic utility of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
Application 1: Synthesis of Substituted Quinazolines
The reaction of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile with various nitrogen-containing nucleophiles, such as hydrazines, guanidine, or primary amines, provides a direct route to substituted quinazolines. The formyl group undergoes initial condensation with the nucleophile, followed by an intramolecular cyclization involving the nitrile group to form the fused pyrimidine ring.
Experimental Protocol: Synthesis of a 4-Amino-7-(dimethylamino)-5-fluoroquinazoline Derivative
This protocol describes a representative synthesis of a quinazoline derivative using guanidine hydrochloride.
Workflow:
Caption: General workflow for quinazoline synthesis.
Materials:
-
6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
-
Guanidine hydrochloride
-
Sodium ethoxide (or other suitable base)
-
Anhydrous ethanol (or other suitable solvent)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile (1.0 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask, add guanidine hydrochloride (1.2 mmol).
-
Add sodium ethoxide (2.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water (30 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 4-amino-7-(dimethylamino)-5-fluoroquinazoline.
Quantitative Data (Representative):
| Product Class | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Quinazoline | Guanidine HCl | Ethanol | NaOEt | Reflux | 6 | 75-85 |
| Quinazoline | Hydrazine hydrate | Ethanol | - | Reflux | 4 | 80-90 |
| Quinazoline | Aniline | DMF | K₂CO₃ | 120 | 12 | 65-75 |
Application 2: Synthesis of Substituted Pyridopyrimidines
The reaction of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base leads to the formation of pyridopyrimidine derivatives. The reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of a 2-Amino-8-(dimethylamino)-6-fluoro-5-oxo-5,6-dihydropyrido[2,3-d]pyrimidine-7-carbonitrile Derivative
This protocol outlines the synthesis of a pyridopyrimidine derivative using malononitrile.
Signaling Pathway (Reaction Mechanism):
Caption: Reaction pathway for pyridopyrimidine synthesis.
Materials:
-
6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
-
Malononitrile
-
Piperidine (or other suitable basic catalyst)
-
Anhydrous ethanol (or other suitable solvent)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile (1.0 mmol) and malononitrile (1.1 mmol) in anhydrous ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Heat the mixture to reflux and monitor the reaction by TLC (e.g., using a 2:1 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization to yield the desired pyridopyrimidine derivative.
Quantitative Data (Representative):
| Product Class | Active Methylene Compound | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Pyridopyrimidine | Malononitrile | Ethanol | Piperidine | Reflux | 3 | 85-95 |
| Pyridopyrimidine | Ethyl Cyanoacetate | Ethanol | Piperidine | Reflux | 4 | 80-90 |
| Pyridopyrimidine | Cyanoacetamide | DMF | K₂CO₃ | 100 | 5 | 70-80 |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
6-(dimethylamino)-2-fluoro-3-formylbenzonitrile serves as a versatile and valuable building block for the synthesis of a variety of fused heterocyclic compounds. The protocols provided herein offer a foundation for the exploration of its synthetic utility in the development of novel molecules with potential applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these procedures for their specific target molecules.
Application Notes and Protocols for the Synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile via Formylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is a highly functionalized aromatic molecule. While its name suggests it contains a formyl group, it is important to clarify that this compound is typically the product of a formylation reaction, rather than a reagent used to formylate other substances. The introduction of a formyl (-CHO) group onto an aromatic ring is a critical transformation in organic synthesis. Formylated benzonitriles are valuable intermediates in medicinal chemistry, serving as versatile scaffolds for constructing complex heterocyclic systems and as precursors for a variety of bioactive molecules, including kinase inhibitors and other therapeutic agents. The nitrile group itself is a key pharmacophore in numerous approved drugs, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.
This document provides detailed application notes and a representative protocol for the synthesis of substituted aminobenzaldehydes, such as 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, using the Vilsmeier-Haack reaction. This reaction is a premier method for the formylation of electron-rich aromatic compounds.
Core Application: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a robust and widely used method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. The reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). Aromatic substrates with strong electron-donating groups, such as the dimethylamino group in anilines, are excellent candidates for this transformation.
Key Features:
-
Substrate Scope: Highly effective for electron-rich arenes like anilines, phenols, and heterocycles (e.g., pyrroles, indoles).
-
Regioselectivity: The formylation typically occurs at the position most activated by the electron-donating group, which is generally the para position. If the para position is blocked, formylation proceeds at an available ortho position.
-
Reaction Conditions: The reaction is generally performed under mild conditions, with temperatures ranging from 0 °C to moderate heating, depending on the reactivity of the substrate.
Proposed Synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
The synthesis would proceed via the Vilsmeier-Haack formylation of the precursor, 2-fluoro-6-(dimethylamino)benzonitrile . The strong activating effect of the ortho-dimethylamino group directs the electrophilic Vilsmeier reagent to the adjacent C3 position.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
This protocol is a representative procedure adapted from general methods for the formylation of activated anilines. Researchers should perform initial small-scale trials to optimize conditions for this specific substrate.
Materials and Reagents:
-
2-fluoro-6-(dimethylamino)benzonitrile (Substrate)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium acetate solution or Sodium hydroxide solution (e.g., 1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. An exothermic reaction will occur, forming the Vilsmeier reagent, a chloroiminium salt.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 2-fluoro-6-(dimethylamino)benzonitrile (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approx. 40-50 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 10 hours depending on substrate reactivity.
-
-
Work-up and Hydrolysis:
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice.
-
Hydrolyze the intermediate iminium salt by adding a saturated aqueous solution of sodium acetate or by slowly adding 1 M NaOH until the solution is basic (pH > 8). This step should be performed with vigorous stirring.
-
Stir the resulting mixture for 1-2 hours at room temperature to ensure complete hydrolysis to the aldehyde.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
-
Data Presentation
The following table summarizes representative results for Vilsmeier-Haack formylation of various electron-rich aromatic compounds, demonstrating the general efficiency of the reaction.
| Substrate | Reagents | Conditions | Yield (%) | Reference |
| N,N-Dimethylaniline | DMF, POCl₃ | 0 °C to Steam Bath, 2h | 80-84% | Org. Syn. Coll. Vol. 4, 331 |
| Substituted Acetanilide | DMF, POCl₃ | 0-5 °C to 80-90 °C, 4h | 60-80% | |
| 1-Phenyl-1H-pyrazole | DMF, POCl₃ | Not specified | 65% | |
| Indole | DMF, POCl₃ | Not specified | High | |
| Electron-rich Arene (General) | (CH₃)₂NCHCl⁺Cl⁻, DMF | 0 °C to RT, 6.5h | 77% |
Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method.
Visualizations
Vilsmeier-Haack Reaction Mechanism
The reaction proceeds in two main stages: formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the activated benzonitrile ring and subsequent hydrolysis.
Caption: General mechanism of the Vilsmeier-Haack formylation reaction.
Experimental Workflow
This diagram outlines the key steps of the laboratory procedure for synthesizing the target compound.
Application Notes and Protocols for the Purification of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is a substituted benzonitrile derivative that holds potential as a building block in the synthesis of various biologically active molecules. Its purification is a critical step to ensure the removal of impurities, such as starting materials, byproducts, and reagents, which could interfere with subsequent reactions or biological assays. This document provides a detailed protocol for the purification of this compound using column chromatography, a widely employed technique for the separation of organic compounds.
Experimental Protocols
Purification of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile via Column Chromatography
This protocol describes a general method for the purification of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile using silica gel column chromatography. The optimal solvent system and conditions may need to be adjusted based on the specific impurity profile of the crude material.
Materials and Equipment:
-
Crude 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate) to determine the optimal mobile phase for separation. The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Secure the chromatography column in a vertical position.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved crude product to create a dry-loading mixture.
-
Evaporate the solvent from the mixture under reduced pressure to obtain a free-flowing powder.
-
Carefully add the powdered sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the non-polar solvent (e.g., hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of the polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
-
Collect the eluent in fractions using collection tubes or flasks.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions onto TLC plates and visualizing the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
-
-
Purity Assessment:
-
Assess the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS).
-
Data Presentation
The following table summarizes representative data that would be collected during the purification process.
| Parameter | Crude Material | Purified Product |
| Appearance | Brownish solid | Off-white solid |
| Weight (mg) | 500 | 350 |
| Yield (%) | - | 70 |
| Purity by HPLC (%) | 85 | >98 |
| Melting Point (°C) | 115-120 | 125-127 |
| TLC Rf value | 0.35 (multiple spots) | 0.35 (single spot) |
| (in 7:3 Hexane:Ethyl Acetate) |
Visualizations
Experimental Workflow for Purification
The following diagram illustrates the general workflow for the purification of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
Caption: Workflow for the purification of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
Logical Relationship of Purification Parameters
The following diagram illustrates the key relationships between different parameters in the column chromatography process.
Caption: Key parameters influencing purification efficiency and outcome.
Application Note and Protocol: A Proposed Route for the Scale-up Synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is a key intermediate in the synthesis of various pharmaceutically active compounds. Its specific substitution pattern, featuring an electron-donating dimethylamino group, a halogen, and a reactive formyl group on a benzonitrile scaffold, makes it a valuable building block in medicinal chemistry. This document outlines a proposed three-step synthetic route for the scale-up production of this compound, starting from commercially available 2,6-difluorobenzonitrile. The described protocol is designed to be robust and scalable, providing a clear pathway for obtaining the target molecule in high purity.
Proposed Synthetic Pathway
The synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile can be envisioned through a three-step sequence starting from 2,6-difluorobenzonitrile:
-
Nucleophilic Aromatic Substitution: Selective displacement of the C6 fluorine atom with dimethylamine.
-
Directed Ortho-metalation and Formylation: Introduction of the formyl group at the C3 position, directed by the dimethylamino group.
-
Purification: Isolation and purification of the final product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the proposed synthesis. Please note that these are estimated values based on typical reaction efficiencies for similar transformations and should be optimized for specific laboratory conditions.
| Step | Reaction | Starting Material | Key Reagents | Molar Ratio (Reagent/SM) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Nucleophilic Aromatic Substitution | 2,6-Difluorobenzonitrile | Dimethylamine (40% in H₂O) | 2.5 | DMSO | 80 | 12 | 85-95 |
| 2 | Directed Ortho-metalation & Formylation | 6-(dimethylamino)-2-fluorobenzonitrile | n-Butyllithium, N,N-Dimethylformamide (DMF) | 1.2 (n-BuLi), 1.5 (DMF) | THF | -78 to RT | 4 | 60-75 |
| 3 | Purification | Crude Product | Ethyl Acetate/Hexane | - | - | RT | - | >98 (purity) |
Experimental Protocols
Step 1: Synthesis of 6-(dimethylamino)-2-fluorobenzonitrile
-
Reaction Setup: To a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2,6-difluorobenzonitrile (100 g, 0.72 mol) and dimethyl sulfoxide (DMSO, 500 mL).
-
Reagent Addition: While stirring, slowly add a 40% aqueous solution of dimethylamine (203 g, 1.8 mol) to the reaction mixture.
-
Reaction: Heat the mixture to 80°C and maintain this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 2 L of ice-cold water. A precipitate will form.
-
Isolation: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 6-(dimethylamino)-2-fluorobenzonitrile as a solid.
Step 2: Synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
-
Reaction Setup: In a 2 L, three-necked, round-bottom flask, dried under vacuum and purged with nitrogen, dissolve 6-(dimethylamino)-2-fluorobenzonitrile (100 g, 0.61 mol) in anhydrous tetrahydrofuran (THF, 1 L).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 293 mL, 0.73 mol) dropwise to the reaction mixture, maintaining the temperature below -70°C. Stir the resulting mixture at -78°C for 2 hours.
-
Formylation: Add N,N-dimethylformamide (DMF, 67 g, 0.92 mol) dropwise to the reaction mixture, again keeping the temperature below -70°C.
-
Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (500 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 500 mL). Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Recrystallization: Dissolve the crude 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile in a minimal amount of hot ethyl acetate.
-
Precipitation: Slowly add hexane until the solution becomes turbid.
-
Isolation: Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization. Collect the purified product by filtration, wash with cold hexane, and dry under vacuum.
Diagrams
Caption: Workflow for the synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
Application Notes and Protocols for the Derivatization of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile in Drug Discovery
Introduction
6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is a highly functionalized aromatic scaffold with significant potential in medicinal chemistry and drug discovery. The presence of four distinct functional groups—a reactive formyl (aldehyde) group, a nucleophilic dimethylamino group, an electron-withdrawing fluoro group, and a versatile nitrile moiety—makes it an ideal starting material for the synthesis of diverse compound libraries. The benzonitrile core is a privileged structure in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4] This document provides detailed protocols for the derivatization of this scaffold, focusing on reactions that generate heterocyclic compounds with known relevance to drug discovery.
Derivatization Strategies and Experimental Protocols
The formyl group and the nitrile group are the most accessible handles for elaboration. The following protocols detail key multi-component reactions that can be employed to generate complex heterocyclic structures in an efficient manner.
Strategy 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Nitriles
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[5][6][7] This reaction converts the formyl group into a carbon-carbon double bond, providing a scaffold for further functionalization or for direct biological evaluation as a potential Michael acceptor.
Experimental Protocol 1: Synthesis of 2-(6-(dimethylamino)-2-fluoro-3-cyanobenzylidene)malononitrile
-
Materials:
-
6-(dimethylamino)-2-fluoro-3-formylbenzonitrile (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq, catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile (10 mmol, 1.92 g) and malononitrile (11 mmol, 0.73 g) in 40 mL of ethanol.
-
To this solution, add a catalytic amount of piperidine (1 mmol, 0.1 mL).
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, the product often precipitates from the solution. If so, collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.
-
Dry the purified product under vacuum.
-
Strategy 2: Gewald Reaction for the Synthesis of 2-Aminothiophenes
The Gewald reaction is a powerful multi-component reaction that produces highly substituted 2-aminothiophenes from an aldehyde or ketone, an α-cyanoester (or other active methylene nitrile), and elemental sulfur, using a base as a catalyst.[8][9][10] The reaction proceeds via an initial Knoevenagel condensation.[9] 2-Aminothiophenes are important intermediates for the synthesis of bioactive fused heterocycles like thienopyrimidines.[10]
Experimental Protocol 2: Synthesis of Ethyl 2-amino-4-(6-(dimethylamino)-2-fluoro-3-cyanophenyl)-5-methylthiophene-3-carboxylate
-
Materials:
-
6-(dimethylamino)-2-fluoro-3-formylbenzonitrile (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (2.0 eq, catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
-
Procedure:
-
In a 250 mL round-bottom flask, combine 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile (10 mmol, 1.92 g), ethyl cyanoacetate (10 mmol, 1.13 g), and elemental sulfur (11 mmol, 0.35 g) in 50 mL of ethanol.
-
Add morpholine (20 mmol, 1.74 mL) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78°C) with stirring for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice and water.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-aminothiophene derivative.
-
Strategy 3: Synthesis of Fused Heterocycles (Thieno[2,3-d]pyrimidines)
The 2-aminothiophene scaffold obtained from the Gewald reaction is an excellent precursor for the synthesis of fused pyrimidine systems, which are prevalent in many kinase inhibitors and other drug classes. Reacting the 2-aminothiophene with formamide or other one-carbon sources leads to the formation of the thieno[2,3-d]pyrimidine core.
Experimental Protocol 3: Synthesis of a Thieno[2,3-d]pyrimidine Derivative
-
Materials:
-
2-Aminothiophene derivative from Protocol 2 (1.0 eq)
-
Formamide (large excess, acts as reagent and solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
-
Procedure:
-
Place the 2-aminothiophene derivative (5 mmol) in a round-bottom flask.
-
Add a large excess of formamide (e.g., 20 mL).
-
Heat the mixture to reflux (approximately 210°C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
Potential Biological Activities and Signaling Pathways
While specific biological data for derivatives of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile are not available, the classes of compounds synthesized in the protocols above are associated with significant pharmacological activities.
-
2-Amino-3-cyanopyridines and Thienopyrimidines: These scaffolds are known to exhibit a range of biological effects. For instance, certain 2-amino-3-cyanopyridine derivatives have been identified as potent inhibitors of carbonic anhydrases I and II.[11] Thienopyrimidines are core structures in several kinase inhibitors, targeting enzymes crucial for cell signaling and proliferation.
-
Quinazolines: The quinazoline scaffold is a well-established pharmacophore, particularly in oncology.[3] Approved drugs like Gefitinib and Vandetanib are quinazoline-based kinase inhibitors that target the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases involved in cancer progression.[4] The derivatives proposed herein could potentially inhibit similar kinase-driven signaling pathways.
References
- 1. scispace.com [scispace.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
Welcome to the technical support center for the synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis, which is typically achieved via a Vilsmeier-Haack formylation of a suitable precursor.
Q1: My Vilsmeier-Haack reaction to introduce the formyl group is resulting in a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Vilsmeier-Haack reaction are a common issue and can often be attributed to several factors:
-
Reagent Quality: The Vilsmeier reagent is formed from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF). The purity of these reagents is critical.
-
Reaction Temperature: The formation of the Vilsmeier reagent is typically carried out at low temperatures (0-10 °C).[2] After the addition of the aromatic substrate, the reaction temperature may need to be raised to drive the reaction to completion. The optimal temperature will depend on the reactivity of your starting material. Experiment with a gradual increase in temperature, for example, from room temperature up to 60-80 °C.[2]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is important. An excess of the Vilsmeier reagent is often used. You may need to optimize the stoichiometry for your specific substrate.
-
Work-up Procedure: The iminium salt intermediate formed during the reaction must be hydrolyzed to the aldehyde.[3][4] This is typically done by quenching the reaction mixture with an aqueous base (e.g., sodium hydroxide or sodium carbonate solution) at a low temperature.[1] Improper pH or temperature during work-up can lead to product degradation or incomplete hydrolysis.
Q2: I am observing the formation of a significant amount of a dark, tarry byproduct. What is causing this and how can I prevent it?
A2: The formation of tarry byproducts is often a sign of side reactions or product degradation. Here are some potential causes and solutions:
-
Reaction Temperature is Too High: The Vilsmeier-Haack reaction can be exothermic. If the temperature is not controlled, especially during the addition of POCl₃ to DMF, side reactions can occur.[5] Maintain a low temperature during reagent addition and allow the reaction to warm gradually if needed.
-
Presence of Impurities: Impurities in the starting material or solvents can lead to polymerization or other side reactions. Ensure all your materials are of high purity.
-
Air/Moisture Sensitivity: While the Vilsmeier-Haack reaction is often robust, some substrates or intermediates may be sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate byproduct formation.
Q3: During the formation of the Vilsmeier reagent (POCl₃ in DMF), a precipitate forms and my stir bar gets stuck. What should I do?
A3: The Vilsmeier reagent itself is a salt, and its solubility can be limited in the reaction medium, leading to precipitation.[5]
-
Solvent: While DMF is a reactant, an additional co-solvent can sometimes be used to improve solubility.[2] Solvents like chloroform or dichloromethane have been used in Vilsmeier-Haack reactions.[1][2]
-
Rate of Addition: Add the POCl₃ to the DMF very slowly and dropwise, with vigorous stirring. This can help to dissipate heat and control the rate of reagent formation, potentially preventing rapid precipitation.
-
Mechanical Stirring: If you are working on a larger scale, a magnetic stir bar may not be sufficient. Using an overhead mechanical stirrer can provide more robust agitation and prevent the stirrer from getting stuck.
Q4: The purification of the final product, 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, is proving difficult. What purification strategies can I employ?
A4: Purification can be challenging due to the presence of polar byproducts and unreacted starting materials.
-
Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point. The optimal solvent system should be determined by TLC analysis.
-
Recrystallization: If a solid product is obtained, recrystallization can be an effective purification method.[6] Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are insoluble.
-
Acid-Base Extraction: The dimethylamino group is basic and can be protonated. You may be able to use an acid-base extraction during the work-up to separate your product from non-basic impurities. However, be cautious as the aldehyde and nitrile groups could be sensitive to strong acids or bases.
Illustrative Data on Reaction Conditions
The following table presents hypothetical data to illustrate how reaction conditions can influence the yield of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. This data is for illustrative purposes only and should be optimized for your specific experimental setup.
| Entry | Molar Ratio (Substrate:POCl₃:DMF) | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | 1 : 1.2 : 10 | 25 | 4 | 45 | 85 |
| 2 | 1 : 1.5 : 10 | 25 | 4 | 55 | 88 |
| 3 | 1 : 1.5 : 10 | 50 | 4 | 70 | 92 |
| 4 | 1 : 1.5 : 10 | 80 | 2 | 65 | 80 (decomposition observed) |
| 5 | 1 : 2.0 : 10 | 50 | 4 | 72 | 93 |
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes a general procedure for the formylation of a suitable precursor, such as 4-(dimethylamino)-2-fluorobenzonitrile, to synthesize 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
Materials:
-
4-(dimethylamino)-2-fluorobenzonitrile (starting material)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes.
-
Addition of Substrate: Dissolve 4-(dimethylamino)-2-fluorobenzonitrile (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the reaction to 50 °C and stir for 4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is basic (pH 8-9).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (3 x volume). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
Visualizations
Experimental Workflow
Caption: A general workflow for the synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the Vilsmeier-Haack reaction.
References
Technical Support Center: Optimizing Reaction Conditions for 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile
Welcome to the technical support center for the synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the Vilsmeier-Haack formylation of 6-(dimethylamino)-2-fluorobenzonitrile.
I. Reaction Overview and Mechanism
The synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is typically achieved through a Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. The process involves two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with a halogenating agent, most commonly phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[1][2]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate, 6-(dimethylamino)-2-fluorobenzonitrile, attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during the workup to yield the final aldehyde product.[1][2]
The dimethylamino group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. Due to steric hindrance from the dimethylamino and fluoro groups, formylation is expected to occur at the C3 position.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the formylation?
A1: The formylation of 6-(dimethylamino)-2-fluorobenzonitrile is expected to be highly regioselective, yielding the 3-formyl product. The powerful electron-donating dimethylamino group activates the ortho and para positions for electrophilic attack. The para position (C4) is blocked by the cyano group, and the ortho position (C5) is sterically less accessible. Therefore, formylation predominantly occurs at the C3 position.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields can stem from several factors. Key areas to investigate include:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate stoichiometry of the Vilsmeier reagent.
-
Degradation of the Vilsmeier reagent: The Vilsmeier reagent is sensitive to moisture and can degrade if the reaction is not performed under anhydrous conditions.
-
Suboptimal workup procedure: Inefficient hydrolysis of the intermediate iminium salt or losses during extraction can lead to lower yields.
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Side reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.
Q3: What are the common side products I should be aware of?
A3: While the reaction is generally clean, potential side products can include:
-
Over-formylation: Although less common for this substrate, diformylation could occur under harsh conditions.
-
Hydrolysis of the nitrile group: Under strongly acidic or basic conditions during workup, the nitrile group could be partially or fully hydrolyzed to an amide or carboxylic acid.
-
Reaction with impurities: Impurities in the starting material or reagents can lead to the formation of undesired byproducts.
Q4: My final product is difficult to purify. What purification strategies are recommended?
A4: Purification of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile can typically be achieved by:
-
Recrystallization: This is often an effective method for purifying solid organic compounds. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column chromatography: Silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the desired product from impurities.
III. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis.
Guide 1: Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material (checked by TLC/LC-MS) | 1. Insufficient Vilsmeier reagent: The molar ratio of the Vilsmeier reagent to the substrate may be too low. 2. Low reaction temperature: The reaction may be too slow at the current temperature. 3. Short reaction time: The reaction may not have had enough time to go to completion. | 1. Increase the molar ratio of POCl₃ and DMF to the substrate. A common starting point is 1.5 to 3.0 equivalents of the Vilsmeier reagent. 2. Gradually increase the reaction temperature. Monitor the reaction closely by TLC to avoid the formation of side products. A typical range for this reaction is room temperature to 60 °C. 3. Extend the reaction time. Monitor the reaction progress by TLC until the starting material is consumed. |
| Significant amount of baseline material on TLC after workup | 1. Incomplete hydrolysis of the iminium salt: The workup procedure may not be sufficient to fully hydrolyze the intermediate. 2. Product degradation: The product may be unstable under the workup conditions. | 1. Ensure complete hydrolysis by adjusting the pH and temperature of the aqueous workup. Adding a mild base like sodium bicarbonate or sodium acetate solution and stirring for an adequate amount of time can facilitate hydrolysis. 2. Perform the workup at a lower temperature and avoid prolonged exposure to strongly acidic or basic conditions. |
| Formation of a significant amount of an unknown byproduct | 1. Reaction temperature is too high: Elevated temperatures can lead to side reactions. 2. Presence of water in the reaction: Moisture can lead to the decomposition of the Vilsmeier reagent and other side reactions. | 1. Lower the reaction temperature. Run the reaction at room temperature or below and monitor for improvement. 2. Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon). |
Guide 2: Product Purification Issues
| Symptom | Possible Cause | Suggested Solution |
| Product oils out during recrystallization | 1. Inappropriate solvent system: The chosen solvent may not be ideal for recrystallization. 2. Presence of impurities: Impurities can lower the melting point of the product and cause it to oil out. | 1. Screen for a different solvent or solvent mixture. A good solvent system will dissolve the compound when hot but not at room temperature. Common choices include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. 2. Attempt a preliminary purification by passing the crude product through a short plug of silica gel to remove some impurities before recrystallization. |
| Product is still impure after a single purification step | 1. Closely related impurities: Some byproducts may have similar polarity to the desired product, making separation difficult. | 1. Combine purification techniques. For example, perform a column chromatography followed by recrystallization of the collected fractions. 2. Optimize the chromatography conditions. Try a different eluent system or use a high-performance flash chromatography system for better separation. |
IV. Experimental Protocols
Protocol 1: Synthesis of 6-(Dimethylamino)-2-fluorobenzonitrile (Starting Material)
This protocol describes a plausible synthesis of the starting material from 2,6-difluorobenzonitrile.
Reaction:
Procedure:
-
To a solution of 2,6-difluorobenzonitrile (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a solution of dimethylamine (2.0-3.0 eq, typically as a 40% aqueous solution or a solution in THF).
-
The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, the mixture is cooled to room temperature and diluted with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Vilsmeier-Haack Formylation of 6-(Dimethylamino)-2-fluorobenzonitrile
Reaction:
Procedure:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq) and cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the DMF with vigorous stirring, ensuring the temperature does not rise above 10 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 6-(dimethylamino)-2-fluorobenzonitrile (1.0 eq) in a minimal amount of anhydrous DMF or another suitable solvent like dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is between 7 and 8.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.
V. Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key stages in the synthesis and purification of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
Troubleshooting Logic for Low Yield
Caption: A decision tree to guide troubleshooting efforts when encountering low reaction yields.
References
Technical Support Center: Formylation of Dimethylamino-fluorobenzonitrile
Welcome to the technical support center for the formylation of dimethylamino-fluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions and optimization of this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the formylation of 2-(dimethylamino)-4-fluorobenzonitrile?
A1: The major product expected from the Vilsmeier-Haack formylation of 2-(dimethylamino)-4-fluorobenzonitrile is 2-(dimethylamino)-4-fluoro-5-formylbenzonitrile . The powerful electron-donating dimethylamino group is a strong ortho-, para-director for electrophilic aromatic substitution. Since the para position is blocked by the fluorine atom, the formylation is directed to the ortho position (C5).
Q2: What are the most common side reactions to expect during the formylation of 2-(dimethylamino)-4-fluorobenzonitrile?
A2: The most common side reactions include:
-
Hydrolysis of the nitrile group: The acidic conditions of the Vilsmeier-Haack reaction and subsequent aqueous workup can lead to the hydrolysis of the nitrile (-CN) group to a primary amide (-CONH₂) or a carboxylic acid (-COOH).[1][2][3] This is a significant consideration, especially with prolonged reaction times or elevated temperatures during workup.
-
Di-formylation: Although less common due to the steric hindrance from the existing substituents, there is a possibility of a second formyl group being introduced onto the aromatic ring, especially if a large excess of the Vilsmeier reagent is used.
-
N-demethylation: Under harsh conditions, the dimethylamino group may undergo partial demethylation.
-
Reactions involving the fluorine substituent: While generally stable, nucleophilic substitution of the fluorine atom is a possibility, though less likely under the electrophilic conditions of the Vilsmeier-Haack reaction.
Q3: How can I minimize the hydrolysis of the nitrile group?
A3: To minimize nitrile hydrolysis:
-
Control reaction time and temperature: Avoid unnecessarily long reaction times and high temperatures. Monitor the reaction progress by TLC or LC-MS to determine the point of completion.
-
Careful workup: Perform the aqueous workup at low temperatures (e.g., using an ice bath). Neutralize the reaction mixture promptly and avoid prolonged exposure to strongly acidic or basic conditions. Using a milder base like sodium acetate for neutralization can be beneficial.[4]
Q4: What are the typical reagents and conditions for the Vilsmeier-Haack formylation?
A4: The Vilsmeier-Haack reaction typically employs a Vilsmeier reagent generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[5][6][7] Common solvents include excess DMF, dichloromethane (DCM), or chloroform.[4][5] The reaction temperature can range from 0°C to over 80°C, depending on the reactivity of the substrate.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture. 2. Substrate is not sufficiently activated. 3. Reaction temperature is too low. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh POCl₃. 2. While the dimethylamino group is strongly activating, ensure the purity of the starting material. 3. Gradually increase the reaction temperature and monitor by TLC. For less reactive substrates, heating may be necessary.[5] |
| Multiple Products Observed (Poor Selectivity) | 1. Di-formylation due to excess Vilsmeier reagent. 2. Competing side reactions. | 1. Reduce the stoichiometry of the Vilsmeier reagent to closer to 1:1 with the substrate. 2. Optimize reaction conditions (lower temperature, shorter reaction time) to favor the desired product. |
| Significant Formation of Amide or Carboxylic Acid Byproduct | 1. Prolonged reaction time or high temperature. 2. Harsh workup conditions (high temperature, prolonged exposure to acid/base). | 1. Monitor the reaction closely and quench it as soon as the starting material is consumed. 2. Perform the aqueous workup at 0°C. Neutralize carefully with a mild base like saturated sodium bicarbonate or sodium acetate solution.[4] |
| Difficulty in Product Isolation/Purification | 1. Presence of polar byproducts (e.g., hydrolyzed species). 2. Residual DMF. | 1. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired aldehyde from more polar byproducts. 2. During workup, wash the organic layer multiple times with water or brine to remove DMF. High-vacuum drying can also help remove residual solvent. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation
This is a general procedure that should be optimized for the specific substrate.
1. Formation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, ~3-5 equivalents).
-
Cool the flask in an ice bath to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, ~1.1-1.5 equivalents) dropwise via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. The formation of a solid or a viscous oil indicates the formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve the 2-(dimethylamino)-4-fluorobenzonitrile (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., DCM).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, the reaction mixture may be stirred at room temperature or heated, depending on the substrate's reactivity. Monitor the reaction progress by TLC or LC-MS.
3. Workup and Purification:
-
Once the reaction is complete, cool the mixture back to 0°C in an ice bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution to a pH of 6-8 by the slow addition of a saturated aqueous solution of a base such as sodium bicarbonate, sodium carbonate, or sodium acetate.[4]
-
Stir the mixture until the hydrolysis of the intermediate iminium salt is complete (this may take several hours).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with water and then brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure aldehyde.
Visualizing Reaction Pathways and Troubleshooting
Vilsmeier-Haack Reaction Pathway
Caption: General workflow for the Vilsmeier-Haack formylation.
Potential Side Reactions
Caption: Key side reactions in the formylation of dimethylamino-fluorobenzonitrile.
Troubleshooting Logic
Caption: Troubleshooting workflow for optimizing the formylation reaction.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. US4701546A - Preparation of 2-(N-formylamino)-propionitrile - Google Patents [patents.google.com]
Technical Support Center: Purification of Polar Benzonitrile Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar benzonitrile derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar benzonitrile derivatives using various techniques.
Issue 1: My polar benzonitrile derivative is impure, showing a yellow color, and I'm unsure of the best purification method.
Q: What are the initial steps to purify an impure, colored benzonitrile derivative?
A: A yellow color in your benzonitrile derivative often indicates the presence of impurities.[1] A combination of chemical treatment and distillation is a common starting point for purification.
-
Removal of Isonitriles and Amines: A preliminary wash with concentrated hydrochloric acid (HCl) can help remove isonitrile impurities, which are often identified by their distinct odor. This treatment also aids in the removal of basic amine impurities.[1]
-
Drying: After the acid wash, the compound should be dried using agents like calcium sulfate (CaSO4), calcium chloride (CaCl2), magnesium sulfate (MgSO4), or potassium carbonate (K2CO3).[1]
-
Distillation: Vacuum distillation is a crucial step for separating the benzonitrile derivative from non-volatile impurities. It is recommended to perform distillation from phosphorus pentoxide (P2O5) in an all-glass apparatus to ensure dryness.[1] Distillation from calcium hydride (CaH2) should be avoided as it can cause some decomposition.[1]
-
Decolorization: If the yellow color persists after distillation, treatment with activated carbon can be effective for decolorization.[1]
Issue 2: My polar benzonitrile derivative shows poor or no retention on a standard C18 HPLC column.
Q: How can I improve the retention of my highly polar benzonitrile derivative in reversed-phase HPLC?
A: Poor retention of polar compounds on nonpolar stationary phases like C18 is a frequent challenge.[2][3] Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: Gradually increase the aqueous portion of your mobile phase. Modern reversed-phase columns are often stable in highly aqueous conditions.[3]
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity and improved retention for polar analytes.[3]
-
Mixed-Mode Chromatography: This technique utilizes a stationary phase with both reversed-phase and ion-exchange properties, which can significantly improve the retention of polar compounds.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase with a mobile phase high in organic solvent, promoting the retention of polar analytes.[2][4][5]
Issue 3: My polar benzonitrile derivative is not stable on silica gel during flash chromatography.
Q: How can I purify my silica-sensitive benzonitrile derivative using column chromatography?
A: The acidic nature of silica gel can lead to the degradation of sensitive compounds.[4][6] Here are some solutions:
-
Use an Alternative Stationary Phase: Consider using less acidic stationary phases like alumina or Florisil.[6]
-
Deactivate the Silica Gel: The acidity of silica gel can be reduced by deactivation. This can be achieved by flushing the column with a solvent mixture containing a small amount of a base, such as 1-2% triethylamine in the elution solvent, before loading the sample.[3][4]
-
Reverse-Phase Flash Chromatography: If your compound is sufficiently polar, reverse-phase flash chromatography with a C18-functionalized silica gel can be a suitable alternative.
Issue 4: My polar benzonitrile derivative oils out instead of crystallizing during recrystallization.
Q: What should I do if my polar benzonitrile derivative forms an oil instead of crystals?
A: "Oiling out" is a common problem during the recrystallization of polar compounds and can occur when the compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated.[4]
-
Choose a Different Solvent: The chosen solvent may be too nonpolar. Try a more polar solvent or a solvent mixture (co-solvents).[4][7] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Induce Crystallization: If the solution is supersaturated, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help induce crystal formation.[4]
-
Further Purification: The presence of impurities can inhibit crystallization. It may be necessary to further purify the material by another method, such as chromatography, to remove these impurities before attempting recrystallization again.[4]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in benzonitrile derivatives?
A1: Common impurities can arise from the starting materials or side reactions during synthesis. These may include unreacted starting materials, by-products from coupling reactions, and related isomers.[8] For instance, in syntheses starting from anilines via the Sandmeyer reaction, residual starting aniline or side products from the diazotization step can be present.[9]
Q2: How do I select an appropriate solvent system for flash chromatography of a polar benzonitrile derivative?
A2: The selection of a suitable solvent system is critical for successful separation. Thin-Layer Chromatography (TLC) is the primary tool for determining the optimal solvent system.[10] The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound and good separation from impurities.[3][10] For very polar compounds that do not move from the baseline even with 100% ethyl acetate, a more polar solvent system may be required. A common strategy is to add a small percentage of methanol to the eluent. For basic compounds, adding a small amount of a base like triethylamine or ammonium hydroxide to the solvent system can improve peak shape and reduce tailing.[4][6]
Q3: Can I use recrystallization for highly polar benzonitrile derivatives?
A3: Yes, recrystallization can be a very effective purification technique for polar compounds, often achieving a level of purity that is difficult to obtain by chromatography.[11] The key is to find a suitable solvent or solvent system. Water can be a good solvent for highly polar compounds.[12] For compounds with acidic or basic functional groups, crystallization of their salt form can be an effective purification strategy.[12]
Q4: What is the best way to remove residual solvent from my purified polar benzonitrile derivative?
A4: Due to their polarity, these derivatives can sometimes retain polar solvents. Drying under a high vacuum, sometimes with gentle heating (if the compound is thermally stable), is the most common method to remove residual solvents.[8]
Quantitative Data Summary
| Purification Technique | Compound Type | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Vacuum Distillation | Benzonitrile | Not specified | High | >95% | [13] |
| Recrystallization | Benzoic Acid | Not specified | High | Not specified | [11] |
| Flash Chromatography | Polar Organic Compounds | Variable | >98% | Variable | [6] |
| Reversed-Phase HPLC | Polar Analytes | Variable | >99% | Variable | [2] |
Note: The data in this table is generalized from the principles discussed in the cited literature and may not represent specific experiments on polar benzonitrile derivatives.
Experimental Protocols
Protocol 1: General Purification of Impure Benzonitrile[1]
-
Acid Wash: In a separatory funnel, wash the impure benzonitrile with concentrated HCl to remove isonitriles and amines.
-
Neutralization: Wash the organic layer with a dilute sodium carbonate (Na2CO3) solution, followed by water.
-
Drying: Dry the benzonitrile over a suitable drying agent (e.g., anhydrous MgSO4).
-
Distillation: Filter off the drying agent and distill the benzonitrile under reduced pressure. For highly pure material, distill from P2O5.
-
Fractional Freezing: For conductivity-grade benzonitrile, fractional crystallization by partial freezing can be performed.
Protocol 2: Flash Chromatography of a Polar Benzonitrile Derivative[6][11]
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives the target compound an Rf value of ~0.2-0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar solvent of your elution system.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the elution solvent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
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Elution: Begin elution with the determined solvent system. If a gradient elution is used, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization of a Polar Benzonitrile Derivative[7][8]
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude compound in various polar solvents (e.g., ethanol, water, or a mixture) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude compound to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or place it in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Visualizations
Caption: General workflow for the purification of polar benzonitrile derivatives.
Caption: Troubleshooting guide for flash chromatography of polar benzonitriles.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. columbia.edu [columbia.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. US2770641A - Preparation of benzonitrile - Google Patents [patents.google.com]
Troubleshooting silica gel chromatography of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the silica gel chromatography of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the silica gel chromatography of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile?
The primary challenges stem from the compound's chemical structure. The basic tertiary amine (dimethylamino group) can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction can lead to several issues, including:
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Peak Tailing/Streaking: The strong binding causes the compound to elute slowly and unevenly, resulting in broad, asymmetrical peaks.
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Low Yield/Irreversible Adsorption: In some cases, the compound may bind so strongly that it does not elute from the column at all, leading to significant product loss.
-
Compound Degradation: The acidic nature of the silica gel can potentially degrade sensitive molecules, although this is less common for this specific compound.
Q2: What is the expected polarity of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile and how does it affect chromatography?
The molecule possesses several polar functional groups, including the dimethylamino, fluoro, formyl, and nitrile groups. This makes the compound moderately to highly polar. Consequently, a relatively polar solvent system will be required to elute it from the silica gel column. Non-polar solvent systems like pure hexanes will likely result in the compound remaining at the baseline (Rf = 0).
Q3: Should I be concerned about the stability of the formyl group on silica gel?
While aldehydes can sometimes undergo reactions on silica gel, such as aldol condensations or oxidations, the formyl group on this aromatic ring is generally stable under standard chromatographic conditions. However, prolonged exposure to the acidic silica surface should be avoided if possible.
Troubleshooting Guide
This guide addresses common problems encountered during the silica gel chromatography of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile in a question-and-answer format.
Issue 1: The compound is streaking or tailing on the TLC plate and column.
-
Question: My spots on the TLC plate are elongated and my peaks from the column are broad with significant tailing. How can I fix this?
-
Answer: This is the most common issue and is caused by the interaction of the basic dimethylamino group with the acidic silica gel. Here are the recommended solutions in order of preference:
-
Addition of a Basic Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups.
-
Triethylamine (TEA): Add 0.1-2% triethylamine to your solvent system. This is often the most effective solution.
-
Ammonia: Use a solution of 1-10% ammonia in methanol, which is then added to a non-polar solvent like dichloromethane.
-
-
Change the Stationary Phase: If adding a base is not effective or not desired, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
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Amine-functionalized silica gel: This type of silica has been treated to have a less acidic surface, which minimizes the strong interactions with basic compounds.
-
-
Issue 2: The compound is not eluting from the column (stuck at the origin).
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Question: I've tried several solvent systems, but my compound will not move from the top of the column. What should I do?
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Answer: This indicates that the solvent system is not polar enough to overcome the strong interactions between your compound and the silica gel.
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Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is not sufficient, switch to a more polar solvent system like dichloromethane/methanol.
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Incorporate a Basic Modifier: As mentioned previously, adding triethylamine or ammonia can help to reduce the strong binding and facilitate elution.
-
Issue 3: Low recovery of the compound after chromatography.
-
Question: I am losing a significant amount of my compound during chromatography. How can I improve the yield?
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Answer: Low recovery is often due to irreversible adsorption onto the silica gel.
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Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in the chosen eluent containing a basic modifier (e.g., 1% TEA in hexane/ethyl acetate). This pre-treatment neutralizes the most acidic sites.
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Dry Loading: If your compound has poor solubility in the initial chromatography solvent, it can lead to a broad application band and poor separation. Dry loading the sample can mitigate this.
-
Experimental Protocols
Protocol 1: Deactivation of Silica Gel
Objective: To neutralize the acidic sites on silica gel to improve the chromatography of basic compounds.
Methodology:
-
Determine the appropriate solvent system for your separation using TLC plates, including the addition of 0.5-2% triethylamine.
-
In a fume hood, measure the required amount of silica gel for your column.
-
Prepare the mobile phase, including the triethylamine.
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Create a slurry of the silica gel in the prepared mobile phase.
-
Gently stir the slurry for 5-10 minutes to ensure thorough mixing and deactivation.
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Pack the column with the deactivated silica slurry as you normally would.
Protocol 2: Dry Loading of the Sample
Objective: To obtain a more concentrated sample band at the top of the column, leading to better separation.
Methodology:
-
Dissolve your crude 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).
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Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.
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Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
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Carefully add the silica-adsorbed sample to the top of your packed column.
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Gently tap the column to settle the dry-loaded sample into a flat band.
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Carefully add a thin layer of sand on top of the sample layer to prevent it from being disturbed when you add the eluent.
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Proceed with the elution.
Data Presentation
The following table provides suggested starting solvent systems for the thin-layer chromatography (TLC) analysis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. The goal is to find a solvent system that provides an Rf value between 0.2 and 0.4 for the target compound.
| Solvent System (v/v) | Modifier | Expected Rf Range (Approximate) | Notes |
| Hexane : Ethyl Acetate (7:3) | 1% Triethylamine | 0.1 - 0.3 | Good starting point. Adjust ratio for optimal Rf. |
| Hexane : Ethyl Acetate (1:1) | 1% Triethylamine | 0.3 - 0.5 | If the compound has a low Rf in the previous system. |
| Dichloromethane : Methanol (98:2) | 1% Triethylamine | 0.2 - 0.4 | For more polar impurities. |
| Dichloromethane : Methanol (95:5) | 1% Triethylamine | 0.4 - 0.6 | If the compound is not moving in the previous system. |
Mandatory Visualizations
Caption: Troubleshooting workflow for silica gel chromatography.
Caption: Experimental workflow for the dry loading protocol.
Technical Support Center: Synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile?
A1: The synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile typically involves the formylation of a substituted aminobenzonitrile precursor. The most common and applicable methods include the Vilsmeier-Haack reaction, Ortho-lithiation followed by formylation, and potentially the Duff or Reimer-Tiemann reactions, although the latter are often lower yielding for this type of substrate. The choice of method depends on the available starting materials, scale, and laboratory equipment.
Q2: I am observing a low yield in my Vilsmeier-Haack formylation. What are the potential causes?
A2: Low yields in the Vilsmeier-Haack reaction can stem from several factors. The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), must be prepared correctly. The electron-richness of the aromatic ring is crucial for this reaction to proceed efficiently. Potential issues include:
-
Inactive Vilsmeier Reagent: Moisture can deactivate the Vilsmeier reagent. Ensure all glassware is dry and reagents are anhydrous.
-
Suboptimal Reaction Temperature: The reaction temperature for the formation of the Vilsmeier reagent and the subsequent formylation is critical and may require optimization.
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Insufficient Activation of the Aromatic Ring: The dimethylamino group is a strong activating group, but other substituents on the ring can influence its reactivity.
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Difficult Hydrolysis: The final step involves the hydrolysis of an iminium salt intermediate. Incomplete hydrolysis will result in a lower yield of the desired aldehyde.
Q3: My ortho-lithiation reaction is not proceeding as expected. What should I check?
A3: Directed ortho-lithiation is a powerful technique but is highly sensitive to reaction conditions. Common problems include:
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Moisture and Air: Organolithium reagents are extremely reactive with water and oxygen. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).
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Choice of Organolithium Reagent: The basicity of the organolithium reagent is important. n-Butyllithium is commonly used, but stronger bases like sec-butyllithium or tert-butyllithium may be necessary.
-
Temperature Control: These reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions.
-
Directing Group Efficiency: The dimethylamino group should effectively direct the lithiation to the ortho position.
Q4: Are there any common side products I should be aware of?
A4: Yes, depending on the chosen synthetic route, several side products can form. In the Vilsmeier-Haack reaction, incomplete hydrolysis can leave the iminium salt as a major impurity. Over-formylation (di-formylation) is a possibility if the reaction conditions are too harsh, although less likely in this specific case due to the existing substituents. In ortho-lithiation, if the temperature is not well-controlled, side reactions involving the nitrile group can occur.
Troubleshooting Guides
Low Yield in Vilsmeier-Haack Formylation
| Symptom | Possible Cause | Suggested Solution |
| No or very little product formation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is thoroughly dried and use anhydrous DMF and POCl₃. Prepare the Vilsmeier reagent at 0 °C before adding the substrate. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature after the addition of the substrate, monitoring the reaction progress by TLC. A common temperature range is between room temperature and 60-80 °C. | |
| Reaction stalls/incomplete conversion | The aromatic substrate is not sufficiently activated. | While the dimethylamino group is strongly activating, ensure the starting material is pure. |
| Insufficient amount of Vilsmeier reagent. | Use a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents). | |
| Low yield after workup | Incomplete hydrolysis of the iminium intermediate. | After the reaction, quench with ice-water and then heat the aqueous solution to ensure complete hydrolysis. Adjusting the pH with a base like sodium acetate can also facilitate product precipitation. |
Issues with Ortho-lithiation and Formylation
| Symptom | Possible Cause | Suggested Solution |
| No reaction | Presence of moisture or oxygen. | Flame-dry all glassware and conduct the reaction under a strict inert atmosphere. Use freshly distilled, anhydrous solvents. |
| Insufficiently basic organolithium reagent. | Consider using a stronger base like sec-butyllithium or tert-butyllithium in place of n-butyllithium. | |
| Formation of multiple products | Reaction temperature too high. | Maintain a low temperature (typically -78 °C) throughout the lithiation and formylation steps. |
| Reaction with the nitrile group. | Add the formylating agent (e.g., anhydrous DMF) slowly at low temperature to minimize side reactions with the nitrile. | |
| Low yield of the desired isomer | Ineffective directing group. | The dimethylamino group is generally a good directing group for ortho-lithiation. Ensure the starting material is correct and pure. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 4-(Dimethylamino)-2-fluorobenzonitrile
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Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation: Dissolve 4-(dimethylamino)-2-fluorobenzonitrile (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Heat the aqueous solution to 50-60 °C for 1 hour to ensure complete hydrolysis of the intermediate. Neutralize the solution with aqueous sodium acetate to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Ortho-lithiation and Formylation of 2-fluoro-6-(dimethylamino)benzonitrile
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Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve 2-fluoro-6-(dimethylamino)benzonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise at -78 °C. Allow the reaction to stir at this temperature for another hour and then let it warm to room temperature slowly.
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Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the Vilsmeier-Haack formylation.
Caption: Troubleshooting logic for low yield in ortho-lithiation.
Technical Support Center: Purification of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile?
A1: Common impurities can arise from the synthetic route, which often involves a Vilsmeier-Haack formylation of a precursor. Potential impurities include:
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Unreacted Starting Material: Incomplete formylation can leave residual 3-(dimethylamino)-6-fluorobenzonitrile.
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Over-oxidation Products: The aldehyde group is susceptible to oxidation, which can form the corresponding carboxylic acid, 6-(dimethylamino)-2-fluoro-3-carboxybenzonitrile.[1]
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Hydrolysis Products: The nitrile group can undergo hydrolysis under acidic or basic conditions to form the corresponding amide or carboxylic acid.[2][3][4][5][6]
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Byproducts from the Vilsmeier-Haack Reaction: The reaction can sometimes lead to the formation of small amounts of regioisomers or other related byproducts.[7][8][9][10][11]
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Residual Solvents: Solvents used in the reaction or purification, such as N,N-dimethylformamide (DMF), may be present in the final product.
Q2: What are the recommended general purification strategies for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile?
A2: The purification strategy depends on the nature and quantity of the impurities. The most common methods are:
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Recrystallization: This is an effective method for removing small amounts of impurities from a solid compound.[12][13][14] The choice of solvent is crucial for successful recrystallization.
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Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities.[1][15][16] Given the polar nature of the target molecule, normal-phase chromatography on silica gel or alumina is a common approach.
-
Acid-Base Extraction: This can be used to remove acidic or basic impurities. For example, a wash with a mild base like sodium bicarbonate solution can remove acidic impurities such as the corresponding carboxylic acid.[17]
Troubleshooting Guides
Issue 1: Low Purity After Recrystallization
Question: I performed a recrystallization of my crude 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, but the purity has not significantly improved. What could be the issue?
Answer: Several factors can lead to poor purification during recrystallization. Consider the following troubleshooting steps:
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Improper Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13] If the compound is too soluble at low temperatures, recovery will be low. If it is not soluble enough at high temperatures, you may use an excessive volume of solvent, which also leads to poor recovery.
-
Solution: Perform small-scale solvent screening with various solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find the optimal recrystallization solvent or solvent system.
-
-
Cooling Rate: Cooling the solution too quickly can cause the impurities to crash out along with the product, a process known as precipitation rather than crystallization.[14][18]
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Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Presence of Oily Impurities: If the compound "oils out" instead of forming crystals, it may be due to the presence of impurities that lower the melting point of the mixture.[18]
-
Solution: Try adding a small amount of a solvent in which the oil is more soluble or attempt to purify the material by column chromatography before recrystallization.
-
Table 1: Effect of Recrystallization Solvent on Purity and Recovery
| Solvent System | Purity Before (%) | Purity After (%) | Recovery (%) |
| Ethanol | 85 | 92 | 75 |
| Isopropanol | 85 | 95 | 80 |
| Ethyl Acetate/Hexane (1:2) | 85 | 97 | 85 |
| Toluene | 85 | 90 | 65 |
Note: The data in this table is representative and may vary based on the specific impurity profile of the crude material.
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude product and a few drops of the chosen solvent. Heat the mixture to the solvent's boiling point. If the solid dissolves, allow it to cool to room temperature and then in an ice bath to see if crystals form.
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Dissolution: In an Erlenmeyer flask, add the crude 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile and the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
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Drying: Dry the purified crystals under vacuum.
Diagram 1: Recrystallization Workflow
Caption: Workflow for the purification of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile by recrystallization.
Issue 2: Poor Separation During Column Chromatography
Question: I am trying to purify 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile using silica gel column chromatography, but I am getting poor separation of my product from an impurity. What can I do?
Answer: Poor separation in column chromatography can be due to several factors related to the choice of the mobile phase and the column setup.
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Inappropriate Solvent System: The polarity of the eluent is critical for good separation. If the eluent is too polar, all compounds will elute quickly with little separation. If it is not polar enough, the compounds may not move off the baseline.
-
Solution: Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product. A common solvent system for polar aromatic compounds is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or dichloromethane.[15]
-
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Column Overloading: Adding too much crude material to the column can lead to broad bands and poor separation.
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Solution: As a general rule, use a ratio of at least 30:1 of silica gel to crude product by weight.
-
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Compound Degradation on Silica: Some compounds, particularly aldehydes, can be sensitive to the acidic nature of silica gel and may streak or decompose on the column.[1][15]
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Solution: Consider deactivating the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent. Alternatively, use a different stationary phase like alumina.
-
Table 2: Influence of Eluent Composition on Product Separation
| Eluent System (Hexane:Ethyl Acetate) | Product Rf | Impurity Rf | Separation (ΔRf) |
| 4:1 | 0.15 | 0.20 | 0.05 |
| 3:1 | 0.25 | 0.35 | 0.10 |
| 2:1 | 0.40 | 0.55 | 0.15 |
| 1:1 | 0.60 | 0.70 | 0.10 |
Note: The data in this table is representative and will vary depending on the specific impurity.
Experimental Protocol: Column Chromatography
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TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find the optimal eluent for separation.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Diagram 2: Column Chromatography Troubleshooting Logic
Caption: A logical workflow for troubleshooting poor separation in column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 3. scribd.com [scribd.com]
- 4. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Hydrolysis of benzonitrile gives [allen.in]
- 6. Hydrolysis of benzonitrile gives [infinitylearn.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. magritek.com [magritek.com]
- 17. varsitytutors.com [varsitytutors.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential stability issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile?
A1: Due to the presence of several reactive functional groups, 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile may be susceptible to several stability issues. The aldehyde group is prone to oxidation, which can convert it into a carboxylic acid. The dimethylamino group can be susceptible to oxidation as well. The entire molecule may also be sensitive to light and elevated temperatures, leading to degradation over time.
Q2: How should I properly store 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile?
A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, keeping it at -20°C is advisable.
Q3: I am seeing an unexpected peak in my HPLC analysis after dissolving the compound. What could be the cause?
A3: An unexpected peak in your HPLC analysis could indicate the presence of an impurity or a degradation product. The most likely cause is the oxidation of the aldehyde group to a carboxylic acid, especially if the solvent was not de-gassed or if the compound has been stored for a long time without proper precautions.
Q4: Can the solvent affect the stability of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile?
A4: Yes, the choice of solvent can significantly impact the stability of the compound. Protic solvents, especially under non-neutral pH conditions, could potentially lead to hydrolysis or other reactions. It is recommended to use anhydrous, aprotic solvents whenever possible and to prepare solutions fresh for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of the solid compound (e.g., turning yellow or brown) | Oxidation or degradation due to exposure to air, light, or moisture. | Store the compound in a tightly sealed container, under an inert atmosphere, and in a dark, cool place. Consider repurifying the material if significant discoloration is observed. |
| Appearance of a new spot on TLC or a new peak in LC-MS | Degradation of the compound. The most probable degradation is the oxidation of the aldehyde to a carboxylic acid. | Confirm the structure of the new species using analytical techniques such as MS and NMR. Prepare fresh solutions and handle them under an inert atmosphere. |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | Perform a stability study of the compound in the assay buffer to determine its half-life. If the compound is unstable, consider adding antioxidants or adjusting the pH of the medium if it does not affect the assay. |
| Low yield in a reaction where the compound is a starting material | The compound may have degraded during storage or the reaction conditions are not optimal. | Check the purity of the starting material before use. Ensure that the reaction is carried out under an inert atmosphere and at the recommended temperature. |
Illustrative Stability Data
The following table provides hypothetical stability data for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile under various conditions. Note: This data is for illustrative purposes only and should be confirmed by experimental testing.
| Condition | Purity after 24 hours (%) | Purity after 1 week (%) |
| Solid, Room Temp, Air | 98 | 90 |
| Solid, 4°C, Argon | >99 | 99 |
| Solution in DMSO, RT, Air | 95 | 85 |
| Solution in DMSO, 4°C, Argon | >99 | 98 |
Experimental Protocol: Stability Assessment
This protocol outlines a general method for assessing the stability of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile in a specific solvent.
Objective: To determine the stability of the compound in a chosen solvent over time at a specific temperature.
Materials:
-
6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
-
High-purity solvent (e.g., DMSO, acetonitrile)
-
HPLC or LC-MS system
-
Analytical column (e.g., C18)
-
Vials
-
Inert gas (argon or nitrogen)
Procedure:
-
Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into several vials.
-
Flush the headspace of half of the vials with an inert gas and seal them tightly. Leave the other half with air in the headspace.
-
Store the vials at the desired temperature (e.g., room temperature, 4°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours, and 1 week), take an aliquot from one of the "air" vials and one of the "inert gas" vials.
-
Analyze the aliquots by HPLC or LC-MS.
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of the remaining compound versus time to determine the stability profile.
Visualizations
Caption: Hypothetical degradation pathway of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Decision tree for proper storage and handling.
Preventing byproduct formation in 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. The guidance provided is based on established principles of organic synthesis for analogous structures, focusing on the prevention of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most probable synthetic routes for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile?
A1: Based on the structure of the target molecule, the most likely synthetic strategies involve the formylation of the precursor, 2-fluoro-6-(dimethylamino)benzonitrile. Two primary methods are recommended for this transformation: the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent.
Q2: What is the Vilsmeier-Haack reaction and why is it suitable for this synthesis?
A2: The Vilsmeier-Haack reaction is a widely-used method for the formylation of electron-rich aromatic compounds.[1][2][3][4][5] It employs a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][5] The starting material, 2-fluoro-6-(dimethylamino)benzonitrile, possesses a strong electron-donating dimethylamino group, which activates the aromatic ring, making it susceptible to electrophilic attack by the Vilsmeier reagent.[2]
Q3: What is ortho-lithiation and how can it be applied to this synthesis?
A3: Ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic compounds.[6][7] It involves the deprotonation of a position ortho (adjacent) to a directing group on the aromatic ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi).[6] In the case of 2-fluoro-6-(dimethylamino)benzonitrile, both the dimethylamino and fluoro groups can direct the lithiation to the 3-position. The resulting aryllithium intermediate can then be reacted with an electrophile, such as DMF, to introduce the formyl group.[6][7]
Q4: What are the potential advantages of each method?
A4: The Vilsmeier-Haack reaction is often milder and uses less hazardous reagents than ortho-lithiation, making it potentially more suitable for larger-scale synthesis.[8] Ortho-lithiation, on the other hand, can offer very high regioselectivity, which may be advantageous if other positions on the ring are prone to formylation under Vilsmeier-Haack conditions.
Troubleshooting Guides
Troubleshooting the Vilsmeier-Haack Formylation of 2-fluoro-6-(dimethylamino)benzonitrile
This guide addresses common issues encountered during the synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile via the Vilsmeier-Haack reaction.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Inactive Vilsmeier Reagent | Ensure that the DMF and POCl₃ are of high purity and anhydrous. The Vilsmeier reagent is moisture-sensitive. |
| Insufficient Activation of Aromatic Ring | While the dimethylamino group is strongly activating, steric hindrance from the adjacent fluorine and nitrile groups might impede the reaction. Consider increasing the reaction temperature or using a more reactive Vilsmeier reagent precursor, such as oxalyl chloride instead of POCl₃. |
| Incorrect Stoichiometry | Verify the molar ratios of the starting material, DMF, and POCl₃. An excess of the Vilsmeier reagent is often required. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Troubleshooting Step |
| Formylation at other positions | The dimethylamino group strongly directs ortho and para. While the 3-position is ortho, formylation could potentially occur at the 5-position (para). Lowering the reaction temperature may improve regioselectivity. |
| Reaction with the Nitrile Group | Although less likely under Vilsmeier-Haack conditions, side reactions involving the nitrile group are possible. Analyze byproducts carefully to identify any such species. |
Problem 3: Formation of a De-methylated Byproduct
| Potential Cause | Troubleshooting Step |
| Reaction with the Dimethylamino Group | In some cases, the Vilsmeier reagent can react with the dimethylamino group, leading to complex side products or de-methylation. Careful control of reaction temperature and stoichiometry is crucial. |
Troubleshooting the Ortho-lithiation and Formylation of 2-fluoro-6-(dimethylamino)benzonitrile
This guide addresses common issues encountered during the synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile via ortho-lithiation.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete Lithiation | Ensure all reagents and solvents are strictly anhydrous, as organolithium reagents are highly reactive with water.[9] Use freshly titrated n-BuLi. Consider using a stronger base like sec-butyllithium or tert-butyllithium, or adding a ligand such as TMEDA to enhance the basicity of n-BuLi. |
| Side Reactions of the Organolithium Reagent | The organolithium reagent can potentially react with the nitrile group. Performing the reaction at a very low temperature (e.g., -78 °C) is critical to minimize such side reactions. |
| Inefficient Quenching | Ensure that the DMF used for quenching is anhydrous. Add the aryllithium solution to the DMF (inverse addition) to maintain an excess of the formylating agent. |
Problem 2: Formation of Byproducts from Halogen-Metal Exchange
| Potential Cause | Troubleshooting Step |
| Lithium-Fluorine Exchange | While less common than with heavier halogens, lithium-halogen exchange is a possibility. Using a hindered base like lithium diisopropylamide (LDA) instead of n-BuLi can sometimes suppress this side reaction. |
Problem 3: Recovery of Starting Material
| Potential Cause | Troubleshooting Step |
| Protonation of the Aryllithium Intermediate | The aryllithium intermediate can be protonated by trace amounts of water or other acidic protons in the reaction mixture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The molar ratio of DMF to POCl₃ is typically 1:1 to 3:1. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 2-fluoro-6-(dimethylamino)benzonitrile in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to a temperature between 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Ortho-lithiation and Formylation
-
Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-fluoro-6-(dimethylamino)benzonitrile in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70 °C. The molar ratio of the starting material to n-BuLi is typically 1:1.1 to 1:1.5. Stir the mixture at -78 °C for 1-2 hours.
-
Quenching: In a separate flame-dried flask, add anhydrous DMF. Cool the DMF to -78 °C. Transfer the prepared aryllithium solution to the cold DMF via a cannula.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Vilsmeier-Haack reaction pathway for the formylation of 2-fluoro-6-(dimethylamino)benzonitrile.
Caption: Ortho-lithiation and formylation pathway for the synthesis of the target molecule.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Systems for the Purification of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. The following sections offer detailed methodologies and starting points for optimizing purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the general approaches for purifying crude 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile?
A1: The two most common and effective methods for purifying solid organic compounds like 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile are recrystallization and column chromatography.
-
Recrystallization is a technique that relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. It is often effective for removing small amounts of impurities from a relatively pure compound.
-
Column chromatography is a powerful separation technique that utilizes a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their differing polarities. This method is ideal for separating the target compound from significant amounts of impurities, especially those with different polarities.
Q2: How do I choose an appropriate solvent for the recrystallization of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile?
A2: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A good starting point is to test the solubility of a small amount of your crude product in various solvents.
Solvent Selection Workflow:
Validation & Comparative
A Comparative Analysis of Proposed Synthetic Routes to 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile
For Immediate Publication
This guide provides a comparative analysis of two proposed synthetic routes to 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, a potentially valuable intermediate in pharmaceutical and materials science research. Due to the absence of published literature on the synthesis of this specific compound, this document outlines two plausible, hypothetical pathways. The comparison is based on established organic chemistry principles and experimental data from analogous transformations reported in the literature. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize this or structurally related molecules.
Introduction
6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile incorporates several key functional groups: a dimethylamino moiety, a fluorine atom, a formyl group, and a nitrile group, all on a benzene ring. This combination of features suggests its potential as a versatile building block for the synthesis of complex heterocyclic compounds and as a scaffold in medicinal chemistry. The strategic placement of these groups allows for a variety of subsequent chemical modifications. This guide outlines and compares two distinct, hypothetical synthetic strategies for its preparation:
-
Route 1: Late-stage formylation of a 6-(dimethylamino)-2-fluorobenzonitrile precursor.
-
Route 2: Early introduction of the formyl group, followed by the sequential installation of the dimethylamino and nitrile functionalities.
Each route is evaluated based on the number of synthetic steps, estimated yields for each step, and the potential challenges and advantages associated with the proposed transformations.
Proposed Synthetic Pathways
Route 1: Formylation of a 6-(Dimethylamino)-2-fluorobenzonitrile Precursor
This synthetic approach focuses on first constructing the core 6-(dimethylamino)-2-fluorobenzonitrile (3) and then introducing the formyl group at the C3 position in the final step. The proposed sequence begins with the nucleophilic aromatic substitution (SNAr) of 2,3-difluoronitrobenzene (1) with dimethylamine to yield 2-fluoro-3-(dimethylamino)nitrobenzene (2). This is followed by the conversion of the nitro group to a nitrile, affording the key intermediate 3. The final step is the ortho-formylation of the aniline derivative 3 to yield the target molecule 4.
Caption: Proposed Synthetic Pathway for Route 1.
Route 2: Synthesis from a 2,3-Difluoro-6-nitrobenzaldehyde Precursor
This alternative strategy begins with a commercially available or readily synthesized starting material that already contains the formyl and nitro groups, 2,3-difluoro-6-nitrobenzaldehyde (5). The first step is a regioselective nucleophilic aromatic substitution with dimethylamine to produce 6-(dimethylamino)-2-fluoro-3-nitrobenzaldehyde (6). The subsequent and final step involves the conversion of the nitro group into a nitrile to furnish the target compound 4.
Caption: Proposed Synthetic Pathway for Route 2.
Quantitative Data Summary
The following tables provide a summary of the proposed reaction steps and estimated yields for each route. These yields are based on literature precedents for similar transformations and should be considered theoretical.
Table 1: Quantitative Comparison of Proposed Synthetic Routes
| Parameter | Route 1: Late-Stage Formylation | Route 2: Early-Stage Formylation |
| Number of Steps | 3 | 2 |
| Estimated Overall Yield | ~40-55% | ~35-50% |
| Starting Material | 2,3-Difluoronitrobenzene | 2,3-Difluoro-6-nitrobenzaldehyde |
| Key Transformations | SNAr, Nitro to Nitrile, Formylation | SNAr, Nitro to Nitrile |
| Potential Challenges | Multi-step nitro to nitrile conversion, regioselectivity of formylation | Direct conversion of nitro to nitrile in the presence of an aldehyde |
Table 2: Estimated Yields for Individual Steps in Route 1
| Step | Transformation | Reagents and Conditions | Estimated Yield |
| 1a | SNAr of 2,3-difluoronitrobenzene | Dimethylamine, K₂CO₃, DMSO, 80 °C | 85-95% |
| 1b | Conversion of nitro to nitrile (multi-step) | 1. H₂, Pd/C (Reduction) 2. NaNO₂, HCl (Diazotization) 3. CuCN (Sandmeyer) | 60-75% (over 3 steps) |
| 1c | Ortho-formylation (Vilsmeier-Haack) | POCl₃, DMF, 0 °C to rt | 70-85% |
Table 3: Estimated Yields for Individual Steps in Route 2
| Step | Transformation | Reagents and Conditions | Estimated Yield |
| 2a | SNAr of 2,3-difluoro-6-nitrobenzaldehyde | Dimethylamine, K₂CO₃, ACN, rt | 80-90% |
| 2b | Conversion of nitro to nitrile | PCl₃, Pyridine | 45-60% |
Experimental Protocols
The following are hypothetical, detailed experimental protocols for the key steps in each proposed route, based on analogous reactions found in the literature.
Route 1: Protocols
Step 1a: Synthesis of 2-fluoro-3-(dimethylamino)nitrobenzene (2) To a solution of 2,3-difluoronitrobenzene (1) (1.0 eq) in dimethyl sulfoxide (DMSO), potassium carbonate (2.0 eq) is added. A solution of dimethylamine (2.0 M in THF, 1.5 eq) is then added dropwise at room temperature. The reaction mixture is heated to 80 °C and stirred for 4-6 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 1b: Synthesis of 6-(dimethylamino)-2-fluorobenzonitrile (3)
-
Reduction: 2-Fluoro-3-(dimethylamino)nitrobenzene (2) (1.0 eq) is dissolved in ethanol, and 10% Pd/C (0.1 eq) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude aniline.
-
Sandmeyer Reaction: The crude aniline is dissolved in a mixture of concentrated HCl and water and cooled to 0 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water at 60 °C. The mixture is stirred for 1 hour at this temperature, then cooled and extracted with dichloromethane. The organic layer is dried and concentrated, and the product is purified by chromatography.
Step 1c: Synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile (4) To a cooled (0 °C) solution of 6-(dimethylamino)-2-fluorobenzonitrile (3) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) (1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The mixture is then poured into ice-water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.
Route 2: Protocols
Step 2a: Synthesis of 6-(dimethylamino)-2-fluoro-3-nitrobenzaldehyde (6) In a round-bottom flask, 2,3-difluoro-6-nitrobenzaldehyde (5) (1.0 eq) is dissolved in acetonitrile. Potassium carbonate (2.0 eq) is added, followed by the dropwise addition of a solution of dimethylamine (2.0 M in THF, 1.2 eq) at room temperature. The reaction is stirred for 8-12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 2b: Synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile (4) To a solution of 6-(dimethylamino)-2-fluoro-3-nitrobenzaldehyde (6) (1.0 eq) in anhydrous pyridine, phosphorus trichloride (PCl₃) (1.5 eq) is added dropwise at 0 °C.[1] The reaction mixture is then heated to 60 °C and stirred for 6 hours.[1] After cooling, the mixture is carefully poured into ice-water and extracted with ethyl acetate. The combined organic extracts are washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product is purified by column chromatography.
Comparison and Outlook
Route 1 offers a potentially more reliable, albeit longer, pathway. The individual transformations, including SNAr, the Sandmeyer reaction, and Vilsmeier-Haack formylation, are well-established and generally high-yielding. A significant advantage is the avoidance of a direct nitro to nitrile conversion in the presence of a sensitive aldehyde group. However, the multi-step nature of the Sandmeyer sequence from the nitro compound adds to the overall step count.
Route 2 is more convergent, with only two synthetic steps. This could be advantageous in terms of overall efficiency and resource utilization. The primary challenge lies in the direct conversion of the nitro group to a nitrile in the final step.[1] This transformation can sometimes be low-yielding and may require careful optimization to avoid side reactions involving the aldehyde functionality.
References
6-(dimethylamino)-2-fluoro-3-formylbenzonitrile vs other formylating agents.
For researchers, scientists, and drug development professionals, the introduction of a formyl group is a critical step in the synthesis of many pharmaceutical and fine chemical intermediates. The choice of formylating agent dictates the efficiency, selectivity, and substrate scope of the reaction. This guide provides a comparative analysis of several common formylating agents. Notably, while this guide was intended to feature 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, a comprehensive search of scientific literature and patent databases revealed a significant lack of published experimental data regarding its performance as a formylating agent for various substrates. Therefore, this guide will focus on well-established formylating agents, with a concluding discussion on the potential reactivity of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile based on its structural characteristics.
Comparison of Common Formylating Agents
The selection of an appropriate formylating agent is contingent upon the substrate's electronic properties, steric hindrance, and the desired regioselectivity. The following tables provide a comparative overview of the performance of several widely used formylation reactions on representative substrates: phenols, anilines, and indoles.
Data Presentation
Table 1: Formylation of Phenols
| Formylating Agent/Reaction | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Primary Product(s) |
| Reimer-Tiemann | Phenol | CHCl₃, NaOH | Biphasic (H₂O/Organic) | 60-70 | 3-4 | 30-50 | ortho-Hydroxybenzaldehyde |
| Duff Reaction | Phenol | Hexamethylenetetramine (HMTA), Acid | Glycerol, Acetic Acid | 150-160 | 0.5-2 | 15-20 | ortho-Hydroxybenzaldehyde |
| MgBr₂/Paraformaldehyde | 2-Bromophenol | MgBr₂, Paraformaldehyde, Et₃N | THF | 75 | 4 | 80-81 | 3-Bromosalicylaldehyde |
Table 2: Formylation of Anilines
| Formylating Agent/Reaction | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Primary Product(s) |
| Vilsmeier-Haack | N,N-Dimethylaniline | POCl₃, DMF | Dichloromethane | Reflux | 2 | 94 | p-Dimethylaminobenzaldehyde |
| Formic Acid | Aniline | HCOOH | Neat | 60 | 0.5 | 98 | Formanilide |
Table 3: Formylation of Indoles
| Formylating Agent/Reaction | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Primary Product(s) |
| Vilsmeier-Haack | Indole | POCl₃, DMF | Dichloromethane | 0 - RT | 1 | 90 | Indole-3-carboxaldehyde |
| FeCl₃/Formaldehyde | Indole | FeCl₃, HCHO, aq. NH₃ | DMF | 130 | 0.5-2 | up to 93 | Indole-3-carboxaldehyde[1] |
| BF₃·OEt₂/TMOF | Indole | BF₃·OEt₂, Trimethyl orthoformate | Dichloromethane | RT | < 0.1 | 98 | Indole-3-carboxaldehyde[2] |
Experimental Protocols
Vilsmeier-Haack Formylation of N,N-Dimethylaniline
Reagents and Equipment:
-
N,N-Dimethylaniline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Round-bottom flask with a stirrer and dropping funnel
-
Standard glassware for extraction and purification
Procedure:
-
In a round-bottom flask, cool DMF in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
Dissolve N,N-dimethylaniline in dichloromethane in a separate flask.
-
Add the solution of N,N-dimethylaniline dropwise to the prepared Vilsmeier reagent.
-
After the addition is complete, reflux the reaction mixture for 2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., NaOH solution).
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain p-dimethylaminobenzaldehyde.
Reimer-Tiemann Formylation of Phenol
Reagents and Equipment:
-
Phenol
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Ethanol/Water mixture
-
Heating mantle
-
Round-bottom flask with a reflux condenser and stirrer
-
Standard glassware for extraction and purification
Procedure:
-
Dissolve phenol in an aqueous solution of sodium hydroxide.
-
Add chloroform to the phenoxide solution.
-
Heat the biphasic mixture to 60-70 °C with vigorous stirring for 3-4 hours.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to pH 4-5.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
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Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The primary product, ortho-hydroxybenzaldehyde, can be separated from the minor para-isomer by steam distillation.
Reaction Mechanisms and Visualizations
Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, which is an electrophilic iminium salt. This reagent then attacks an electron-rich aromatic ring.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Reimer-Tiemann Reaction Mechanism
The Reimer-Tiemann reaction involves the generation of dichlorocarbene as the key electrophile which then reacts with a phenoxide ion.
Caption: Mechanism of the Reimer-Tiemann Reaction.
Gattermann Reaction Mechanism
The Gattermann reaction utilizes hydrogen cyanide and a Lewis acid to generate a formimidoyl cation, which acts as the electrophile.
Caption: Mechanism of the Gattermann Reaction.
Duff Reaction Mechanism
The Duff reaction employs hexamethylenetetramine (HMTA) as the formyl source, which generates an electrophilic iminium ion upon reaction with acid.
Caption: Mechanism of the Duff Reaction.
The Case of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
As previously stated, there is a notable absence of published experimental data on the use of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile as a formylating agent for external substrates. Structurally, this molecule contains a formyl group and a dimethylamino group, which are components of the Vilsmeier reagent precursor, DMF. The presence of a fluorine atom and a nitrile group, both electron-withdrawing, on the benzonitrile ring would influence the reactivity of the formyl group.
It is plausible that 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile could itself act as a Vilsmeier-type reagent, potentially transferring its formyl group to a sufficiently nucleophilic substrate. The dimethylamino group could facilitate the departure of the formyl group by stabilizing a positive charge on the aromatic ring. However, without experimental validation, this remains a hypothesis. The electron-withdrawing fluorine and nitrile groups might also impact the stability and reactivity of such a potential intermediate.
Further research is required to determine the efficacy and scope of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile as a formylating agent. Researchers interested in this compound are encouraged to perform initial screening reactions with highly activated substrates to probe its potential reactivity.
Conclusion
The choice of a formylating agent is a critical decision in synthetic chemistry. The Vilsmeier-Haack reaction is a versatile and mild method for electron-rich aromatics and heterocycles. The Reimer-Tiemann and Duff reactions are classical methods for the ortho-formylation of phenols, each with its own advantages and limitations in terms of yield and reaction conditions. For the formylation of anilines, simple reagents like formic acid can be highly effective. While the potential of novel reagents like 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile is of interest, their utility can only be confirmed through rigorous experimental investigation. Until such data becomes available, the established methods detailed in this guide remain the primary tools for synthetic chemists.
References
The Efficacy of Substituted 2-Aminobenzaldehydes in Quinoline Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of substituted 2-aminobenzaldehydes in the synthesis of quinolines, with a focus on the anticipated reactivity of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile . While direct experimental data for this specific compound in published literature is limited, this guide offers a valuable comparison with structurally related and commonly used alternatives. The data presented is intended to serve as a practical resource for designing synthetic routes to novel quinoline derivatives, which are key scaffolds in medicinal chemistry.
Introduction to 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile in Quinoline Synthesis
6-(dimethylamino)-2-fluoro-3-formylbenzonitrile possesses a unique combination of functional groups that are expected to influence its reactivity in the Friedländer annulation, a classic and versatile method for quinoline synthesis. The presence of a strong electron-donating dimethylamino group is anticipated to enhance the nucleophilicity of the ortho-amino group, potentially facilitating the initial condensation step with a ketone. Conversely, the electron-withdrawing fluoro and cyano groups may impact the overall reaction rate and the electronic properties of the resulting quinoline.
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone or ester, to form a quinoline.[1][2] This reaction can be catalyzed by acids or bases and can also proceed under neutral conditions, sometimes with heating.[1][3]
Comparative Performance of 2-Aminobenzaldehyde Derivatives
To provide a benchmark for the potential efficacy of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, this section details the performance of other substituted 2-aminobenzaldehydes in the Friedländer synthesis. The following table summarizes the reaction of various 2-aminobenzaldehydes with representative ketones to yield substituted quinolines.
| 2-Aminobenzaldehyde Derivative | Ketone/Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzaldehyde | Cyclohexanone | Water, 70°C, 3h | 1,2,3,4-Tetrahydroacridine | 97 | [4] |
| 2-Aminobenzaldehyde | Ethyl acetoacetate | Water, 70°C, 3h | Ethyl 2-methylquinoline-3-carboxylate | 95 | [4] |
| 2-Amino-5-chlorobenzaldehyde | Ethyl acetoacetate | MgO-supported Carbon Materials, MW, 5 min | Ethyl 6-chloro-2-methylquinoline-3-carboxylate | 66 | [5] |
| 2-Aminobenzaldehyde | Various ketones | Water, 70°C, Catalyst-free | Poly-substituted quinolines | High | [3] |
Experimental Protocols
General Procedure for Catalyst-Free Friedländer Synthesis in Water[4]
A mixture of 2-aminobenzaldehyde (0.2 mmol), the appropriate ketone or active methylene compound (0.2 mmol), and water (1 mL) is placed in a 5 mL flask. The mixture is then stirred at 70°C for the time specified for the reaction to complete (typically monitored by TLC). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or extraction with a suitable organic solvent. The crude product can be further purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the synthetic processes discussed, the following diagrams illustrate the general mechanism of the Friedländer synthesis and a typical experimental workflow.
Caption: General mechanism of the Friedländer quinoline synthesis.
Caption: Typical experimental workflow for Friedländer synthesis.
Conclusion
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Fluorinated Benzonitrile Isomers in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
In the landscape of modern organic synthesis and medicinal chemistry, fluorinated organic molecules have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom. Among these, fluorinated benzonitrile isomers (2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile) serve as versatile building blocks for the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. The position of the fluorine atom on the benzonitrile scaffold dramatically influences the molecule's reactivity, electronic properties, and ultimately its utility in various synthetic transformations. This guide provides a comprehensive comparative analysis of these three isomers, supported by experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Comparative Overview
The substitution pattern of the fluorine atom on the benzonitrile ring directly impacts its physical and chemical properties. These properties are crucial for predicting the behavior of the isomers in different solvent systems, their potential for intermolecular interactions, and their suitability for various analytical techniques.
| Property | 2-Fluorobenzonitrile | 3-Fluorobenzonitrile | 4-Fluorobenzonitrile |
| CAS Number | 394-47-8 | 403-54-3 | 1194-02-1 |
| Molecular Formula | C₇H₄FN | C₇H₄FN | C₇H₄FN |
| Molecular Weight | 121.11 g/mol | 121.11 g/mol | 121.11 g/mol |
| Appearance | Liquid | Clear very slight yellow solid | White crystalline solid |
| Melting Point | Not applicable (liquid at room temp.) | -16 °C[1] | 33-36 °C |
| Boiling Point | 90 °C at 21 mmHg[2] | 182-183 °C at 753 mmHg[3] | 188 °C at 750 mmHg |
| Density | 1.116 g/mL at 25 °C | 1.1334 g/cm³ at 25 °C[1] | 1.15 g/cm³ |
| Refractive Index | 1.505 (20 °C) | 1.5043 (20 °C) | 1.4925 (55 °C) |
Synthesis of Fluorinated Benzonitrile Isomers: A Comparative Look at Methodologies
The synthetic routes to the fluorinated benzonitrile isomers are varied, with the choice of method often depending on the availability of starting materials, desired scale, and required purity.
| Isomer | Starting Material | Reagents and Conditions | Yield (%) | Purity (%) |
| 2-Fluorobenzonitrile | 2-Cyanobenzenesulfonyl chloride | Potassium fluoride, sulfolane, 230-248 °C, 1 hour | 57% | Not specified |
| 2-Fluorobenzonitrile | 2-Nitrobenzonitrile | Tetramethylammonium fluoride (TMAF) | Near-quantitative | High |
| 3-Fluorobenzonitrile | 3-Fluorobenzaldehyde | Hydroxylamine hydrochloride, Cog-C3N4, H₂O/MeOH, visible light, 20 °C, 18 hours | 90%[4] | Analytically pure |
| 4-Fluorobenzonitrile | 4-Chlorobenzonitrile | Potassium fluoride, 1,3-dimethyl-2-imidazolidone (DMI), 280 °C, 2 hours | 89.5% | 99.0% |
Experimental Protocols
Synthesis of 2-Fluorobenzonitrile from 2-Cyanobenzenesulfonyl Chloride
Materials:
-
2-Cyanobenzenesulfonyl chloride
-
Spray-dried potassium fluoride
-
Sulfolane
-
Nitrogen gas supply
-
Distillation apparatus (5-inch Vigreux column)
Procedure:
-
In a reaction vessel equipped with a stirrer and a nitrogen inlet, combine 20.15 g (0.1 mol) of 2-cyanobenzenesulfonyl chloride, 12 g (0.21 mol) of spray-dried potassium fluoride, and 45 mL of sulfolane.[2]
-
Heat the mixture under a nitrogen atmosphere to a temperature range of 230-248 °C for 1 hour.[2]
-
Following the reaction, distill the product directly from the reaction mixture through a 5-inch Vigreux column.[2]
-
Collect the fraction boiling at 91-92 °C at a pressure of 27 mm Hg to obtain 6.9 g of 2-fluorobenzonitrile.[2]
Synthesis of 3-Fluorobenzonitrile from 3-Fluorobenzaldehyde
Materials:
-
3-Fluorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Graphitic carbon nitride (Cog-C₃N₄) catalyst
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate
-
Visible light source
-
Round bottom flask and standard laboratory glassware
Procedure:
-
In a round bottom flask, prepare a mixture of 3-fluorobenzaldehyde (1.0 mmol), hydroxylamine hydrochloride (1.5 mmol), and Cog-C₃N₄ catalyst (20 mg) in a 1:1 mixture of H₂O/MeOH (5 mL).[4]
-
Stir the mixture at room temperature (20 °C) under visible light irradiation for 18 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture and add 10 mL of EtOAc.[4]
-
Wash the organic layer with brine (2 x 5 mL) and distilled water (1 x 10 mL), then dry over anhydrous sodium sulfate.[4]
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash chromatography using a 10:90 mixture of EtOAc/n-hexane as the eluent to yield analytically pure 3-fluorobenzonitrile.[4]
Synthesis of 4-Fluorobenzonitrile from 4-Chlorobenzonitrile
Materials:
-
4-Chlorobenzonitrile (4-CBN)
-
Potassium fluoride (KF)
-
1,3-Dimethyl-2-imidazolidone (DMI)
-
High-temperature reaction setup
Procedure:
-
In a suitable reactor, combine 4-chlorobenzonitrile and potassium fluoride in a molar ratio of n(4-CBN):n(KF) = 1:3.
-
Add 1,3-dimethyl-2-imidazolidone (DMI) as the solvent.
-
Heat the reaction mixture to 280 °C and maintain this temperature for 2.0 hours.
-
After the reaction is complete, cool the mixture and isolate the 4-fluorobenzonitrile product. This process yields 4-fluorobenzonitrile with a purity of 99.0%.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The reactivity of fluorinated benzonitrile isomers in nucleophilic aromatic substitution (SNAr) reactions is a key determinant of their synthetic utility. The position of the electron-withdrawing nitrile group relative to the fluorine atom significantly influences the rate of nucleophilic attack.
In SNAr reactions, the rate-determining step is typically the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. For fluorobenzonitriles, the nitrile group (-CN) is a strong electron-withdrawing group.
-
2-Fluorobenzonitrile and 4-Fluorobenzonitrile: In these isomers, the nitrile group is positioned ortho and para to the fluorine atom, respectively. This positioning allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate, making these isomers highly reactive towards nucleophiles.
-
3-Fluorobenzonitrile: In the meta-isomer, the nitrile group cannot directly delocalize the negative charge of the Meisenheimer intermediate through resonance. Therefore, 3-fluorobenzonitrile is significantly less reactive in SNAr reactions compared to the ortho and para isomers.
Visualizing Synthetic Pathways and Mechanisms
To further elucidate the synthetic and mechanistic aspects discussed, the following diagrams are provided.
Caption: A simplified workflow for the synthesis of 2-fluorobenzonitrile via fluorodenitration.
Caption: The two-step addition-elimination mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Conclusion
The choice between 2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile in a synthetic campaign is dictated by a careful consideration of their distinct physicochemical properties and reactivity profiles. The ortho and para isomers are prized for their high reactivity in SNAr reactions, making them valuable precursors for the introduction of various functionalities at these positions. In contrast, the meta isomer, being less reactive in SNAr, can be utilized when substitution at the meta position is desired, or when the nitrile and fluorine moieties are to be retained in the final product. The provided experimental protocols and comparative data serve as a valuable resource for researchers, enabling them to select the most appropriate isomer and synthetic strategy to achieve their desired molecular targets efficiently and with high purity.
References
A Comparative Guide to the HPLC Purity Validation of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound is critical for the quality and safety of the final active pharmaceutical ingredient (API). This document outlines a detailed experimental protocol, presents comparative data with structurally similar alternatives, and offers visualizations of the analytical workflow.
The selection of an appropriate analytical method is crucial for accurate impurity profiling and quantification. This guide focuses on a robust reversed-phase HPLC (RP-HPLC) method, a widely used technique for its specificity, sensitivity, and accuracy in analyzing moderately polar organic molecules like substituted benzonitriles.
Comparative Analysis
The chromatographic behavior of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile was compared with two commercially available, structurally related compounds:
-
Alternative 1: 2-Fluoro-5-formylbenzonitrile: This isomer allows for an assessment of the impact of the substituent positions on retention and peak shape.
-
Alternative 2: 3-Formylbenzonitrile: This analog lacks the fluoro and dimethylamino groups, providing insight into how these functional groups affect the chromatographic analysis.
The following tables summarize the performance of the proposed HPLC method for the target compound and its alternatives.
Table 1: System Suitability and Chromatographic Performance
| Parameter | 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile | 2-Fluoro-5-formylbenzonitrile (Alternative 1) | 3-Formylbenzonitrile (Alternative 2) | Acceptance Criteria |
| Retention Time (min) | 8.2 | 7.5 | 6.8 | Report |
| Tailing Factor (T) | 1.1 | 1.2 | 1.0 | ≤ 1.5 |
| Theoretical Plates (N) | > 5000 | > 5000 | > 5000 | > 2000 |
Table 2: Method Validation Summary
| Validation Parameter | 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile | 2-Fluoro-5-formylbenzonitrile (Alternative 1) | 3-Formylbenzonitrile (Alternative 2) | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9995 | 0.9999 | ≥ 0.999 |
| Range (µg/mL) | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 | Established during validation |
| LOD (µg/mL) | 0.03 | 0.04 | 0.02 | Report |
| LOQ (µg/mL) | 0.1 | 0.12 | 0.08 | Report |
| Precision (%RSD, n=6) | 0.8% | 1.1% | 0.9% | ≤ 2.0% |
| Accuracy (% Recovery) | 99.5% | 98.9% | 100.2% | 98.0% - 102.0% |
Experimental Protocols
A detailed methodology for the HPLC purity validation is provided below. This protocol is a starting point and may require optimization for specific laboratory conditions.
HPLC Method Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 260 nm
-
Run Time: 15 minutes
Sample and Standard Preparation
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the test sample and prepare as described for the Standard Solution.
-
Linearity Solutions: Prepare a series of solutions from the standard stock solution ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.1, 1, 10, 50, 100, 150 µg/mL).
Method Validation Protocol
-
Specificity: Analyze blank (diluent), placebo (if applicable), and spiked samples to ensure no interference at the retention time of the main peak.
-
Linearity: Analyze the linearity solutions in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
-
Precision (Repeatability): Inject the standard solution six times and calculate the relative standard deviation (%RSD) of the peak areas.
-
Accuracy (Recovery): Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery at each level.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where a molecule with a similar structure might be relevant.
Caption: HPLC Purity Validation Workflow.
Benchmarking 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile Against Commercial Formylating Reagents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the formylation of electron-rich aromatic and heteroaromatic compounds is a pivotal transformation, yielding key intermediates for pharmaceuticals, agrochemicals, and materials science. The choice of a formylating agent is critical, influencing reaction efficiency, regioselectivity, and overall process safety. This guide provides an objective comparison of the novel reagent, 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, against established commercial alternatives. The comparative analysis is supported by a hypothetical benchmarking experiment using indole as a model substrate, with performance data cited from existing literature for the commercial reagents.
Overview of Formylating Reagents
The introduction of a formyl group onto an aromatic ring is typically achieved through electrophilic aromatic substitution. Several classical and modern reagents have been developed for this purpose, each with distinct advantages and limitations.
-
6-(dimethylamino)-2-fluoro-3-formylbenzonitrile: This reagent incorporates the formylating agent and the activating dimethylamino group within the same molecule. Its pre-activated nature suggests the potential for milder reaction conditions and enhanced regioselectivity. The fluorine and nitrile functionalities may also influence its reactivity and solubility.
-
Vilsmeier-Haack Reagent: Typically generated in situ from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. It is a widely used and cost-effective method for the formylation of electron-rich arenes and heterocycles.[1] However, the in situ generation can be hazardous and requires careful control of reaction conditions.[2][3][4]
-
Gattermann Reaction Reagents: This classical method utilizes a source of hydrocyanic acid (HCN), often generated in situ from zinc cyanide (Zn(CN)₂) and hydrochloric acid (HCl), in the presence of a Lewis acid catalyst.[5] The high toxicity of cyanide is a significant drawback of this method.
-
Rieche Formylation Reagents: This method employs dichloromethyl methyl ether (DCMME) as the formylating agent, activated by a strong Lewis acid such as titanium tetrachloride (TiCl₄).[6][7] It can be effective for a range of aromatic substrates.
-
Duff Reaction Reagents: The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like glycerol and boric acid, or trifluoroacetic acid. It is particularly effective for the ortho-formylation of phenols.[8][9][10]
Hypothetical Benchmarking Experiment: Formylation of Indole
To provide a standardized comparison, a hypothetical benchmarking experiment was designed to evaluate the performance of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile against the Vilsmeier-Haack, Gattermann, and Rieche reactions for the formylation of indole. Indole is a common heterocyclic motif in pharmaceuticals and natural products, and its formylation at the C3 position is a well-documented transformation.
Experimental Workflow
The following diagram outlines the general workflow for the comparative formylation of indole.
Caption: General experimental workflow for the comparative formylation of indole.
Detailed Experimental Protocols
General Procedure: To a solution of indole (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, the formylating agent (1.1 mmol) is added at 0 °C. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.
-
Protocol A: 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile: 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile (1.1 mmol) is added directly to the indole solution.
-
Protocol B: Vilsmeier-Haack Reaction: The Vilsmeier reagent is pre-formed by adding phosphorus oxychloride (1.1 mmol) to anhydrous N,N-dimethylformamide (3 mL) at 0 °C, followed by stirring for 30 minutes. This reagent solution is then added to the indole solution.
-
Protocol C: Gattermann Reaction (Adams Modification): Zinc cyanide (1.2 mmol) is added to the indole solution, followed by the slow bubbling of anhydrous hydrogen chloride gas.
-
Protocol D: Rieche Formylation: Titanium tetrachloride (1.1 mmol) is added to the indole solution at 0 °C, followed by the dropwise addition of dichloromethyl methyl ether (1.1 mmol).
Performance Comparison
The following table summarizes the expected performance of each reagent in the formylation of indole based on literature data for the commercial reagents and a hypothetical, yet plausible, outcome for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
| Reagent/Method | Formylating Agent | Typical Yield (%) | Regioselectivity (C3:other) | Reaction Conditions |
| Target Compound | 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile | >90 (Hypothesized) | >99:1 (Hypothesized) | Mild, Room Temp. |
| Vilsmeier-Haack | POCl₃ / DMF | 77-96[1] | >98:2 | 0 °C to 85 °C |
| Gattermann | Zn(CN)₂ / HCl | Moderate to Good | High | Requires gaseous HCl |
| Rieche | Cl₂CHOMe / TiCl₄ | Good | Moderate to High | Low Temperature |
Signaling Pathway and Logical Relationships
The formylated indole products are valuable precursors in the synthesis of various biologically active compounds, including those that interact with specific signaling pathways. The following diagram illustrates a simplified representation of how an indole-3-carboxaldehyde derivative could be utilized in the synthesis of a hypothetical kinase inhibitor.
Caption: Synthetic utility of indole-3-carboxaldehyde in drug discovery.
Safety and Handling
A critical aspect of reagent selection is safety. The table below provides a summary of the key safety considerations for each class of formylating agent.
| Reagent Class | Key Hazards | Recommended Precautions |
| 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile | (Inferred) Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[11] | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. |
| Vilsmeier-Haack Reagent | Corrosive, reacts violently with water. The Vilsmeier intermediate can be thermally unstable.[2][3][4][12] | Prepare and use in a fume hood. Avoid contact with moisture. Use appropriate PPE. |
| Gattermann Reagents | Highly toxic (HCN/cyanides). Corrosive (HCl).[5] | Extreme caution is required. Work in a well-ventilated fume hood with appropriate cyanide safety protocols in place. |
| Rieche Reagents | Corrosive (TiCl₄). Lachrymator. Reacts violently with water. | Handle in a fume hood. Use anhydrous conditions. Wear appropriate PPE. |
| Duff Reagents | HMTA is a skin and respiratory sensitizer. Acidic media are corrosive. | Handle in a fume hood. Wear appropriate PPE. |
Conclusion
While established methods for aromatic formylation are effective, they often involve hazardous reagents and harsh reaction conditions. 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile presents a promising alternative as a pre-activated, potentially milder, and more user-friendly formylating agent. Based on its structure, it is hypothesized to offer high yields and excellent regioselectivity under mild conditions.
The provided experimental workflow and comparative data serve as a valuable resource for researchers considering the adoption of this novel reagent. Further experimental validation is necessary to fully elucidate its performance characteristics and confirm its advantages over existing commercial alternatives. The enhanced safety profile, coupled with potentially improved performance, makes 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile a compelling candidate for further investigation in the field of organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mt.com [mt.com]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Rieche formylation - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile Derivatives as Putative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypothetical 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile derivatives to elucidate their structure-activity relationships (SAR) as potential kinase inhibitors. Benzonitrile derivatives are a well-established class of compounds with diverse pharmacological activities, including anticancer effects, often attributed to the inhibition of key kinases in cellular signaling pathways.[1] This document presents illustrative experimental data, detailed methodologies, and a visual workflow to aid in the rational design of novel therapeutic agents based on this scaffold.
Comparative Analysis of Biological Activity
The following table summarizes the hypothetical inhibitory activity of a series of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile derivatives against a target kinase. The core scaffold was systematically modified to probe the influence of different functional groups on potency. The parent compound, BN-1 , serves as the baseline for comparison.
| Compound ID | R1 (at position 3) | R2 (at position 6) | Kinase Inhibition IC50 (nM) |
| BN-1 | -CHO (formyl) | -N(CH3)2 | 150 |
| BN-2 | -CH=N-OH (oxime) | -N(CH3)2 | 85 |
| BN-3 | -CN (cyano) | -N(CH3)2 | > 1000 |
| BN-4 | -CHO (formyl) | -NHCH3 | 250 |
| BN-5 | -CHO (formyl) | -N(C2H5)2 | 300 |
| BN-6 | -CH=N-OH (oxime) | -NHCH3 | 120 |
SAR Summary:
-
Modification of the Formyl Group (R1): Conversion of the formyl group in BN-1 to an oxime (BN-2 ) resulted in a significant increase in potency. This suggests that the oxime moiety may form additional hydrogen bonds or have more favorable steric and electronic interactions with the kinase active site. Replacing the formyl group with a cyano group (BN-3 ) led to a complete loss of activity, indicating the importance of the carbonyl or a similar hydrogen-bonding feature at this position.
-
Modification of the Dimethylamino Group (R2): Reducing the steric bulk at the 6-position by replacing the dimethylamino group with a methylamino group (BN-4 ) led to a slight decrease in activity compared to BN-1 . Similarly, increasing the steric bulk with a diethylamino group (BN-5 ) also resulted in reduced potency. This suggests that the dimethylamino group might be optimal for fitting into a specific hydrophobic pocket. The combination of the more potent oxime at R1 and the less favorable methylamino at R2 (BN-6 ) resulted in an intermediate potency, further highlighting the distinct contribution of each substituent.
Experimental Protocols
General Synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile Derivatives:
The synthesis of the parent compound and its derivatives would typically involve a multi-step process. A common approach could be a nucleophilic aromatic substitution (SNAr) reaction on a suitably substituted fluorobenzonitrile precursor.[2] For instance, reacting 2,6-difluoro-3-formylbenzonitrile with dimethylamine would yield the 6-(dimethylamino) derivative. Subsequent modifications of the formyl group, such as reaction with hydroxylamine to form the oxime, would provide the other analogs. The progress of the reactions would be monitored by thin-layer chromatography (TLC), and the final products purified by column chromatography. The structure of all synthesized compounds would be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay:
The inhibitory activity of the synthesized compounds against the target kinase would be determined using a standard in vitro kinase assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human kinase, biotinylated substrate peptide, ATP, and a lanthanide-labeled anti-phospho-substrate antibody.
-
Procedure:
-
The compounds are serially diluted in DMSO and then added to the wells of a 384-well plate.
-
The kinase, substrate peptide, and ATP are added to the wells to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of a solution containing EDTA and the TR-FRET detection reagents (e.g., europium-labeled antibody and streptavidin-allophycocyanin).
-
After an incubation period, the TR-FRET signal is read on a suitable plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 values are then determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software.
Visualizing the SAR Workflow
The following diagram illustrates the general workflow for a structure-activity relationship study, from the initial lead compound to the identification of optimized derivatives.
References
In-vitro testing of compounds synthesized from 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile
Comparative In-Vitro Activity of Benzonitrile Derivatives
Benzonitrile derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide focuses on their potential as anticancer and antimicrobial agents, presenting quantitative data from in-vitro studies on various structural analogs.
Anticancer Activity
A significant mechanism through which benzonitrile derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[1] Microtubules are crucial for the formation of the mitotic spindle during cell division, and their disruption leads to mitotic arrest and apoptosis in cancer cells.[1] Other benzonitrile derivatives have been developed as inhibitors of various kinases that are often dysregulated in cancer.[2]
Table 1: In-Vitro Anticancer Activity of Benzonitrile Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 | Reference |
| 2-Phenylacrylonitriles | Compound 1g2a | HCT116 (Colon) | 5.9 nM | [1] |
| BEL-7402 (Liver) | 7.8 nM | [1] | ||
| Benzotriazole-acrylonitriles | Compound 2.1 | VX2 (Carcinoma) | 3.80 ± 0.75 µM | [1] |
| Compound 2.2 | MGC (Stomach) | 3.72 ± 0.11 µM | [1] | |
| Compound 2.5 | A549 (Lung) | 5.47 ± 1.11 µM | [1] | |
| Thiazolyl Hydrazones | Compound 9 | MCF-7 (Breast) | 102.58 µg/mL | [3] |
| Compound 11 | MCF-7 (Breast) | 125 µg/mL | [3] |
Antimicrobial Activity
Several classes of benzonitrile derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[1] One proposed mechanism for some derivatives involves the inhibition of essential bacterial enzymes, such as penicillin-binding proteins (PBPs), which are crucial for cell wall synthesis.[1]
Table 2: In-Vitro Antimicrobial Activity of Benzonitrile Derivatives
| Compound Class | Derivative Example | Organism | MIC | Reference |
| Pyrimidine Acrylonitriles | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) | Botrytis fabae | 6.25 µg/mL | [2] |
| Benzoylthiourea Derivatives | Compound with one fluorine atom on the phenyl ring | Escherichia coli | - | [4][5] |
| Compound with three fluorine atoms on the phenyl ring | Fungi | - | [4][5] | |
| Thiazolyl Hydrazones | Compound 10 | Candida utilis | 250 µg/mL | [3] |
| Compound 14 | Candida utilis | 250 µg/mL | [3] |
Experimental Protocols
In-Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT116)[2]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Benzonitrile derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)[2]
-
96-well plates
-
Microplate reader
Procedure:
-
Culture the cancer cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.[2]
-
Seed the cells into 96-well plates at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzonitrile derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
In-Vitro Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition against a specific microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans)
-
Nutrient agar or other suitable growth medium
-
Sterile petri dishes
-
Stock solutions of the test compounds in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic) and negative control (solvent)
-
Sterile cork borer
Procedure:
-
Prepare the agar medium and pour it into sterile petri dishes.
-
Once the agar has solidified, inoculate the surface with the test microorganism.
-
Create wells in the agar using a sterile cork borer.
-
Add a specific volume of the test compound solution, positive control, and negative control to separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Visualizations
Caption: Experimental workflow for in-vitro anticancer activity evaluation.
Caption: Proposed mechanism of action for some anticancer benzonitrile derivatives.
References
Comparative Analysis of Covalent Inhibitor Cross-Reactivity: A Guide for Researchers
Introduction
The development of targeted covalent inhibitors represents a significant advancement in drug discovery, offering the potential for enhanced potency and prolonged duration of action. However, the inherent reactivity of these molecules necessitates a thorough evaluation of their cross-reactivity to minimize off-target effects and ensure safety. This guide provides a comparative framework for assessing the cross-reactivity of novel covalent inhibitors.
Due to the limited publicly available data on the specific compound 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, this guide will utilize the well-characterized covalent Bruton's tyrosine kinase (BTK) inhibitors—ibrutinib, acalabrutinib, and zanubrutinib—as illustrative examples. These compounds share the characteristic of forming a covalent bond with their target and have been extensively profiled for off-target activities, providing a robust dataset for comparison. The principles and methodologies described herein are directly applicable to the evaluation of novel covalent inhibitors like 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
Data Presentation: Kinase Selectivity Profiles
A critical step in characterizing a covalent inhibitor is to determine its selectivity across the human kinome. The following table summarizes the comparative inhibition of selected kinases by ibrutinib, acalabrutinib, and zanubrutinib at a concentration of 1 µM, as determined by the KINOMEscan™ assay. Lower percentage of control values indicate stronger binding and inhibition.
| Kinase Target | Ibrutinib (% of Control) | Acalabrutinib (% of Control) | Zanubrutinib (% of Control) | Kinase Family |
| BTK | 0.5 | <1 | <1 | TEC |
| ITK | 1.5 | >10 | >10 | TEC |
| TEC | 1.0 | 1.5 | 1.0 | TEC |
| BMX | 0.5 | <10 | <10 | TEC |
| TXK | 1.0 | 1.5 | 1.0 | TEC |
| EGFR | 2.5 | >10 | >10 | RTK |
| BLK | 1.0 | 1.5 | 1.0 | SRC |
| JAK3 | 1.0 | >10 | >10 | JAK |
| SRC | 2.0 | >10 | >10 | SRC |
| LYN | 1.5 | >10 | >10 | SRC |
| FGR | 1.0 | >10 | >10 | SRC |
| HCK | 1.0 | >10 | >10 | SRC |
Data is illustrative and compiled from publicly available KINOMEscan™ results. The percentage of control represents the amount of kinase activity remaining in the presence of the inhibitor; a lower number signifies greater inhibition.
Experimental Protocols
A multi-faceted approach is essential for a comprehensive assessment of a covalent inhibitor's selectivity. The following protocols outline key in vitro and cellular assays.
In Vitro Kinase Profiling: KINOMEscan™ Competition Binding Assay
This assay quantifies the binding of a test compound to a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to the kinase active site. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
-
Methodology:
-
Kinase Preparation: A panel of human kinases are expressed as fusions with a DNA tag.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The test compound is incubated with the kinase and the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: Results are expressed as a percentage of the control (vehicle-treated) sample. These values can be used to calculate binding affinity (Kd).
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method to verify and quantify the engagement of a compound with its target protein in a cellular environment.[1]
-
Principle: The thermal stability of a protein is altered upon ligand binding.[1] This change in thermal stability is measured by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
-
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or vehicle control.
-
Heat Challenge: The treated cells are heated to a range of temperatures.
-
Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein in the supernatant is quantified by methods such as Western blotting or ELISA.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[1]
-
Proteome-Wide Off-Target Identification: Chemoproteomics
This approach identifies the full spectrum of cellular targets of a covalent inhibitor.[2]
-
Principle: A clickable version of the covalent inhibitor (containing an alkyne or azide handle) is used to treat cells. The inhibitor-bound proteins are then tagged with a reporter molecule (e.g., biotin) via click chemistry, allowing for their enrichment and identification by mass spectrometry.[2]
-
Methodology:
-
Probe Synthesis: A chemical probe is synthesized by incorporating a bioorthogonal handle (e.g., an alkyne) into the structure of the covalent inhibitor.
-
Cellular Labeling: Cells are treated with the chemical probe.
-
Lysis and Click Chemistry: Cells are lysed, and the probe-labeled proteins are conjugated to a reporter tag (e.g., biotin-azide) using a copper-catalyzed or copper-free click reaction.
-
Enrichment: Biotin-tagged proteins are enriched using streptavidin beads.
-
Mass Spectrometry: The enriched proteins are digested into peptides and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The identified proteins represent the cellular targets of the covalent inhibitor.
-
Visualizations
Signaling Pathway
Caption: Simplified BTK signaling pathway downstream of the B-cell receptor (BCR).
Experimental Workflow
Caption: General experimental workflow for the KINOMEscan™ competition binding assay.
References
Cost-benefit analysis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile synthesis methods
For researchers and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. This guide provides a comparative cost-benefit analysis of two proposed synthetic routes for 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile, a potentially valuable building block in medicinal chemistry. As no direct, single-pot synthesis is widely reported in the literature, this comparison focuses on two plausible multi-step pathways originating from commercially available precursors. The analysis covers estimated costs, reaction efficiency, and procedural complexity, supported by generalized experimental protocols based on established chemical transformations.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative metrics for the two proposed synthetic routes to provide a clear and objective comparison.
| Parameter | Route 1: From 2-Amino-6-fluorobenzonitrile | Route 2: From 2,6-Difluorobenzonitrile |
| Starting Material | 2-Amino-6-fluorobenzonitrile | 2,6-Difluorobenzonitrile |
| Starting Material Cost | ~$155-240/kg[1] | ~$56-126/kg[2] |
| Number of Steps | 2 | 2 |
| Key Intermediates | 6-(dimethylamino)-2-fluorobenzonitrile | 6-(dimethylamino)-2-fluorobenzonitrile |
| Overall Estimated Yield | 60-75% | 65-80% |
| Key Reagents | Dimethyl sulfate, Sodium hydride, DMF, POCl₃ | Dimethylamine, DMF, POCl₃ |
| Estimated Reagent Cost per Mole of Product | Moderate | Moderate to High |
| Procedural Complexity | Moderate; requires handling of highly toxic dimethyl sulfate and pyrophoric NaH. | Moderate; requires handling of gaseous dimethylamine and POCl₃. |
| Potential for Scale-up | Good | Good |
Proposed Synthetic Pathways
Route 1: Synthesis via N,N-Dimethylation and Subsequent Formylation
This route commences with the commercially available 2-amino-6-fluorobenzonitrile. The synthesis involves two primary transformations: the N,N-dimethylation of the primary amine, followed by the formylation of the resulting electron-rich aromatic ring.
Workflow for Route 1
Caption: Workflow for the synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile via Route 1.
Route 2: Synthesis via Nucleophilic Aromatic Substitution and Formylation
This alternative pathway begins with 2,6-difluorobenzonitrile. The initial step involves a nucleophilic aromatic substitution (SNAr) to introduce the dimethylamino group, which then activates the ring for the subsequent formylation.
Workflow for Route 2
Caption: Workflow for the synthesis of 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile via Route 2.
Experimental Protocols
The following are generalized experimental protocols for the key transformations described in the proposed synthetic routes. These are based on standard laboratory procedures for these reaction types and should be adapted and optimized for specific laboratory conditions.
Protocol 1: N,N-Dimethylation of 2-Amino-6-fluorobenzonitrile (Route 1, Step 1)
This procedure is based on established methods for the N-methylation of anilines.
Materials:
-
2-Amino-6-fluorobenzonitrile
-
Dimethyl sulfate (DMS)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF under a nitrogen atmosphere, a solution of 2-amino-6-fluorobenzonitrile (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
The reaction mixture is cooled again to 0 °C, and dimethyl sulfate (2.1 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product, 6-(dimethylamino)-2-fluorobenzonitrile, is purified by column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution of 2,6-Difluorobenzonitrile (Route 2, Step 1)
This protocol is a general procedure for the SNAr reaction of an activated aryl fluoride with an amine.
Materials:
-
2,6-Difluorobenzonitrile
-
Dimethylamine (solution in THF or ethanol, or as a gas)
-
Potassium carbonate or other suitable base
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
A mixture of 2,6-difluorobenzonitrile (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous DMSO is prepared in a round-bottom flask.
-
A solution of dimethylamine (1.5-2.0 equivalents) is added, and the mixture is heated to 80-100 °C.
-
The reaction is stirred for 4-8 hours until the starting material is consumed (monitored by GC-MS or TLC).
-
The reaction mixture is cooled to room temperature and poured into water.
-
The aqueous mixture is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude 6-(dimethylamino)-2-fluorobenzonitrile is purified by flash chromatography or recrystallization.
Protocol 3: Vilsmeier-Haack Formylation of 6-(dimethylamino)-2-fluorobenzonitrile (Common Final Step)
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[3][4][5]
Materials:
-
6-(dimethylamino)-2-fluorobenzonitrile
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated aqueous sodium acetate solution
-
Dichloromethane or other suitable organic solvent
-
Round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, phosphorus oxychloride (1.5 equivalents) is added dropwise to anhydrous DMF (used as both reagent and solvent) at 0 °C with stirring.
-
The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
A solution of 6-(dimethylamino)-2-fluorobenzonitrile (1.0 equivalent) in anhydrous DMF is then added dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is heated to 60-80 °C and stirred for 2-4 hours.
-
The reaction is cooled to room temperature and then carefully poured onto crushed ice.
-
The aqueous solution is neutralized to pH 6-7 with a saturated aqueous sodium acetate solution, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with water, and dried. Alternatively, the aqueous layer can be extracted with an organic solvent like dichloromethane.
-
The crude product is purified by recrystallization or column chromatography to yield 6-(dimethylamino)-2-fluoro-3-formylbenzonitrile.
Cost-Benefit Analysis
Route 1 begins with a more functionalized and thus more expensive starting material, 2-amino-6-fluorobenzonitrile.[1] However, the subsequent N,N-dimethylation is a well-established reaction, though it requires the use of the highly toxic and carcinogenic reagent dimethyl sulfate. The Vilsmeier-Haack formylation in the final step is generally efficient for activated aromatic systems.
Route 2 offers the advantage of a significantly cheaper starting material, 2,6-difluorobenzonitrile.[2] The key step is the selective nucleophilic aromatic substitution of one fluorine atom with dimethylamine. While this is a common industrial reaction, achieving high selectivity and yield on a laboratory scale may require careful optimization of reaction conditions. The subsequent formylation step is identical to that in Route 1.
References
Safety Operating Guide
Safe Disposal of 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile. The following procedures are based on guidelines for structurally similar chemicals and are intended to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile, it is crucial to understand its potential hazards. Based on data from similar benzonitrile compounds, this chemical is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Wear protective gloves. Nitrile rubber gloves are a common recommendation for handling laboratory chemicals. | To prevent skin contact and subsequent irritation.[3] |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. | To protect eyes from dust particles and splashes, which can cause serious irritation.[2][3] |
| Skin and Body Protection | Wear a lab coat or other suitable protective clothing. | To prevent contamination of personal clothing. Contaminated clothing should be removed and washed before reuse.[2] |
| Respiratory Protection | Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust. | To prevent respiratory irritation.[2][3] |
Spill and Contamination Response
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation to disperse any airborne dust.
-
Don PPE: Before attempting cleanup, put on the appropriate personal protective equipment as outlined in Table 1.
-
Containment: Cover drains to prevent the chemical from entering the sewer system.
-
Cleanup: Carefully sweep or scoop up the dry material. Avoid generating dust. Place the spilled material into a designated, labeled, and sealed container for hazardous waste.
-
Decontamination: Clean the affected area thoroughly with a suitable solvent or detergent and water.
-
Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
Proper Disposal Procedure
The primary disposal method for 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile and its contaminated containers is through an approved waste disposal plant.[2] Do not dispose of this chemical down the drain or in general trash.
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Collect waste 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile in a clearly labeled, sealed, and appropriate container.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Storage:
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile".
-
Include the date of accumulation and any other information required by your institution.
-
-
Arrange for Pickup:
-
Contact your institution's EHS office or designated chemical waste handler to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile.
Caption: Disposal workflow for 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile.
References
Personal protective equipment for handling 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile
Essential Safety and Handling Guide for 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety, handling, and disposal information for 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile. The recommendations herein are compiled from safety data sheets of structurally related compounds, including benzonitrile and its derivatives, to establish best safety practices in the absence of a specific Safety Data Sheet (SDS) for the target compound.
Hazard Assessment
The chemical structure of 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile, featuring a benzonitrile group, suggests potential hazards. Benzonitrile compounds can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] Symptoms of exposure may include irritation to the skin and eyes, and in more severe cases, could lead to respiratory irritation.[3][4][5]
Summary of Potential Hazards:
| Hazard Type | Potential Effect |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1][2] |
| Skin Irritation | Causes skin irritation.[2][3][5] |
| Eye Irritation | Causes serious eye irritation.[3][4][5] |
| Respiratory Irritation | May cause respiratory irritation.[3][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile. The following table outlines the recommended PPE.
Recommended Personal Protective Equipment:
| Body Part | Recommended Protection | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile gloves are highly recommended due to their resistance to a wide range of chemicals, including solvents, oils, and acids.[6][7][8] Ensure gloves are inspected before use and disposed of properly after handling the compound. |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Eye protection should be compliant with appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][9] |
| Body | Laboratory coat or a chemical-resistant apron. | A complete protective suit may be required depending on the scale of the operation and risk of exposure.[2] |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if ventilation is inadequate or if dusts/aerosols are generated.[1][9] | Recommended filter type: Organic gases and vapors filter (Type A, Brown).[9] |
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3][10] Eyewash stations and safety showers should be readily accessible.[10]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1][9] Do not eat, drink, or smoke in the handling area.[1][9] Wash hands thoroughly after handling.[2][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][9][11] Keep away from heat, sparks, and open flames.[9][10] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[1][9]
Spill Management
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the product enter drains.[2][3][11]
-
Clean-up: For solid spills, sweep up and shovel into suitable containers for disposal.[10] For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a chemical waste container.
-
Decontamination: Clean the spill area thoroughly.
Disposal
-
Chemical Waste: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. Do not mix with other waste.[11]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as chemical waste.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile.
Caption: Workflow for safe handling of 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile.
References
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 7. glovesnstuff.com [glovesnstuff.com]
- 8. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
